molecular formula C18H15NO2 B1347236 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone CAS No. 7469-86-5

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Cat. No.: B1347236
CAS No.: 7469-86-5
M. Wt: 277.3 g/mol
InChI Key: XEXQEYGNRKJASK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQEYGNRKJASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322921
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-86-5
Record name 7469-86-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50322921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scientifically-grounded methodology for the synthesis of 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone, a quinoline derivative of significant interest in medicinal chemistry and drug development. The narrative elucidates the strategic selection of a two-step synthetic pathway, commencing with a base-catalyzed condensation reaction between 2-methylquinoline and 4-methoxybenzaldehyde to yield an alcohol intermediate, which is subsequently oxidized to the target ketone. This guide is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of the underlying reaction mechanisms, detailed experimental protocols, and comprehensive characterization techniques. The content is structured to ensure scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative references.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated and have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3] The biological activity of quinoline derivatives is highly dependent on their substitution patterns, making the development of versatile synthetic routes to novel derivatives a central focus in medicinal chemistry.[4] The target molecule, 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone, combines the quinoline nucleus with a methoxyphenyl ketone moiety, a structural motif also found in various biologically active compounds, suggesting its potential as a valuable subject for pharmacological screening.

Strategic Synthesis Pathway

The synthesis of 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone is most effectively approached through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting materials. The overall workflow is depicted below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation 2-Methylquinoline 2-Methylquinoline Alcohol Intermediate 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol 2-Methylquinoline->Alcohol Intermediate Base Catalyst 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Alcohol Intermediate Alcohol Intermediate_ref 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol Ketone Product 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone Alcohol Intermediate_ref->Ketone Product Oxidizing Agent

Caption: A two-step synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone.

This pathway involves an initial aldol-type condensation to form the carbon-carbon bond and generate a secondary alcohol, followed by a selective oxidation to yield the desired ketone.

Mechanistic Insights

Step 1: Base-Catalyzed Condensation

The first step of the synthesis involves the reaction of 2-methylquinoline with 4-methoxybenzaldehyde. The methyl group at the 2-position of the quinoline ring is sufficiently acidic to be deprotonated by a suitable base, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The subsequent protonation of the resulting alkoxide yields the alcohol intermediate, 1-(4-methoxyphenyl)-2-(quinolin-2-yl)ethanol.

Caption: Mechanism of the base-catalyzed condensation.

Step 2: Oxidation of the Secondary Alcohol

The second step is the oxidation of the secondary alcohol, 1-(4-methoxyphenyl)-2-(quinolin-2-yl)ethanol, to the corresponding ketone. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent. Alternatively, milder and more environmentally friendly methods such as Swern oxidation or the use of Dess-Martin periodinane can be utilized. The choice of oxidant depends on the desired reaction conditions and the scale of the synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-MethylquinolineReagentCommercially Available
4-MethoxybenzaldehydeReagentCommercially Available
Sodium ethoxideReagentCommercially Available
EthanolAnhydrousCommercially Available
Pyridinium chlorochromate (PCC)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Silica gel60-120 meshCommercially Available
Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1.43 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Addition of Base: To this solution, add sodium ethoxide (0.75 g, 11 mmol) and stir the mixture at room temperature for 15 minutes.

  • Addition of Aldehyde: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol intermediate.

Step 2: Synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the alcohol intermediate (2.79 g, 10 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Addition of Oxidant: Add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of Celite to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone.

Characterization of the Final Product

The structure and purity of the synthesized 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone should be confirmed by various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and methoxyphenyl rings, a singlet for the methoxy group protons, and a singlet for the methylene protons adjacent to the carbonyl and quinoline groups.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the methylene carbon.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹), and characteristic bands for C-H and C=C aromatic stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₈H₁₅NO₂).

Conclusion

This guide outlines a robust and reproducible two-step synthesis of 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone. The described methodology, rooted in fundamental organic chemistry principles, provides a clear pathway for researchers to access this and structurally related compounds. The detailed protocols and mechanistic explanations are intended to empower scientists in the field of drug discovery to further explore the therapeutic potential of novel quinoline derivatives.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Research Publish Journals. (2013). THE CHEMISTRY OF QUINOLINYL CHALCONES. Retrieved from [Link]

  • Srikanth Kumar. (2020, April 19). QUINOLINE - Synthesis, Reactions and Medicinal uses. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • National Institutes of Health. (2021, July 5). Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin. Retrieved from [Link]

  • PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Retrieved from [Link]

  • PubMed. (2023, March 1). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]

  • PubMed Central. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • PubMed. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

Sources

The Chalcone Scaffold: Synthetic Versatility and Therapeutic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Pharmacologists

The Privileged Scaffold: Chemical Architecture

Chalcones (1,3-diaryl-2-propen-1-ones) represent a class of "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of binding to multiple, functionally diverse receptors. Chemically, they consist of two aromatic rings (A and B) linked by a three-carbon


-unsaturated carbonyl system.[1][2][3]

The defining feature of the chalcone is the enone linker . This moiety acts as a Michael acceptor, making the molecule electrophilic. This electrophilicity allows chalcones to form covalent bonds with nucleophilic residues (specifically cysteine sulfhydryls) on target proteins, a mechanism central to their biological activity but also a liability for off-target toxicity (e.g., glutathione depletion).

Structure-Activity Relationship (SAR) Logic

Optimization of the chalcone scaffold relies on modulating the electron density of the aromatic rings and the steric hindrance of the linker.

  • Ring A (Ketone side): Lipophilic substitutions here generally enhance membrane permeability. Hydroxylation at the 2'-position often stabilizes the conformation via intramolecular hydrogen bonding with the carbonyl oxygen.

  • Ring B (Aldehyde side): This is the primary driver of potency. Electron-donating groups (EDGs) such as methoxy (-OCH

    
    ) or amino (-NH
    
    
    
    ) groups, particularly in the 3,4,5-positions, significantly increase antiproliferative activity by mimicking the pharmacophore of colchicine.
  • The Linker: Restriction of the rotatable bond (e.g., locking the enone into a cyclic structure like indanone) often improves selectivity but may reduce the "induced fit" capability required for certain kinase targets.

SAR_Logic Base Chalcone Scaffold (1,3-diaryl-2-propen-1-one) Mod_A Ring A Modification (Lipophilicity) Base->Mod_A Mod_B Ring B Modification (Electronic Effects) Base->Mod_B Mod_L Linker Modification (Conformational Lock) Base->Mod_L Effect_A Enhanced Membrane Permeability Mod_A->Effect_A Effect_B Increased Potency (Tubulin Binding) Mod_B->Effect_B Effect_L Selectivity vs. Promiscuity Mod_L->Effect_L

Figure 1: Logical flow of Structure-Activity Relationship (SAR) optimization for chalcone derivatives.

Therapeutic Mechanisms

Chalcones are pleiotropic agents. However, for drug development, two mechanisms stand out due to their clinical validation potential: Tubulin inhibition (Oncology) and NF-


B modulation (Inflammation).
A. Microtubule Destabilization (Oncology)

Chalcones act as microtubule destabilizing agents (MDAs).[4] They bind to the colchicine-binding site of


-tubulin.[5]
  • Mechanism: The trimethoxyphenyl motif (common in potent chalcones) occupies the hydrophobic pocket of

    
    -tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization.
    
  • Outcome: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

B. NF-

B Signaling Inhibition (Inflammation)

Constitutive NF-


B activation drives chronic inflammation and tumor survival. Chalcones intervene upstream of the nucleus.
  • Mechanism: Chalcones (e.g., Butein) directly inhibit I

    
    B Kinase (IKK).[6] By blocking IKK, the inhibitor protein I
    
    
    
    B
    
    
    cannot be phosphorylated or degraded. Consequently, the p65/p50 NF-
    
    
    B complex remains sequestered in the cytoplasm, unable to transcribe pro-inflammatory cytokines.

NFkB_Pathway cluster_nucleus Nucleus TNF TNF-α / IL-1β Receptor Cell Receptor TNF->Receptor IKK IKK Complex (Target) Receptor->IKK Activates IkB_NFkB IκB-NFκB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB Proteasome Proteasome IkB_NFkB->Proteasome IκB Degradation NFkB_Free NF-κB (p65/p50) (Active) IkB_NFkB->NFkB_Free Release DNA Target Genes (COX-2, iNOS, Bcl-2) NFkB_Free->DNA Translocation & Transcription Chalcone Chalcone Derivative (Inhibitor) Chalcone->IKK  BLOCKS

Figure 2: Mechanism of NF-


B pathway inhibition by chalcone derivatives, preventing pro-inflammatory gene transcription.
Synthetic Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][7] This reaction is preferred for its high atom economy and scalability.

Reaction Principle: An enolate ion is generated from the acetophenone (ketone) which attacks the carbonyl carbon of the benzaldehyde. Dehydration of the intermediate


-hydroxy ketone yields the enone.
Detailed Workflow
  • Reagent Preparation: Equimolar amounts (e.g., 10 mmol) of the substituted acetophenone and substituted benzaldehyde are dissolved in ethanol (95%).

  • Catalysis: Aqueous NaOH (40% w/v) is added dropwise. The mixture is stirred at room temperature. Note: Low temperature prevents polymerization of the vinyl group.

  • Monitoring: Reaction progress is monitored via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the aldehyde spot indicates completion (typically 3–12 hours).

  • Workup: The mixture is poured into crushed ice and acidified with 10% HCl to pH ~4. This neutralizes the base and precipitates the product.

  • Purification: The crude solid is filtered and recrystallized from hot ethanol to yield pure crystals.

Synthesis_Workflow Start Start: Dissolve Reactants (Acetophenone + Benzaldehyde) in EtOH Catalyst Add 40% NaOH Dropwise Start->Catalyst Stir Stir at RT (3-12h) Monitor via TLC Catalyst->Stir Quench Pour into Crushed Ice Acidify with 10% HCl Stir->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify Final Pure Chalcone Product Purify->Final

Figure 3: Step-by-step workflow for the base-catalyzed Claisen-Schmidt condensation synthesis of chalcones.

Biological Validation Protocols

To validate the therapeutic potential described above, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay

This assay confirms if the chalcone acts directly on the microtubule machinery rather than general toxicity.

  • Principle: Tubulin polymerizes into microtubules in the presence of GTP, increasing solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

  • Method:

    • Prepare purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

      
      , pH 6.9).
      
    • Add GTP (1 mM) and the test chalcone (at IC

      
       concentration).
      
    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Validation: Paclitaxel (stabilizer) should show rapid absorbance rise; Colchicine (destabilizer) should show a flat line.

Protocol B: MTT Cytotoxicity Assay
  • Method:

    • Seed cancer cells (e.g., MCF-7, A549) at

      
       cells/well.
      
    • Incubate 24h for attachment.

    • Treat with serial dilutions of chalcone (0.1

      
      M – 100 
      
      
      
      M) for 48h.
    • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

    • Calculate IC

      
       using non-linear regression.
      
Data Summary: Comparative Potency

The following table illustrates the impact of B-ring substitution on cytotoxicity, derived from aggregate literature trends [1, 2].

Compound IDRing A Sub.Ring B Sub.IC50 (MCF-7)Mechanism Note
Chalcone 1 UnsubstitutedUnsubstituted> 50

M
Inactive baseline
Chalcone 2 4'-OH4-OCH

12.5

M
Moderate potency
Chalcone 3 4'-NH

3,4,5-tri-OCH

0.02

M
Potent tubulin inhibitor
Chalcone 4 2'-OH4-NO

5.4

M
High toxicity (reactive)
References
  • Orlikova, B., et al. (2011). "The aromatic ketone 4'-hydroxychalcone inhibits TNFalpha-induced NF-kappaB activation via proteasome inhibition."[8] Biochemical Pharmacology.

  • Ducki, S., et al. (1998). "Potent antimitotic and cell growth inhibitory properties of substituted chalcones."[4][9] Bioorganic & Medicinal Chemistry Letters.

  • Mahapatra, D.K., et al. (2015).[2] "Chalcones as privileged pharmacophores for the management of cancer."[3] Anti-Cancer Agents in Medicinal Chemistry.

  • BenchChem Protocols. (2024). "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." BenchChem Application Notes.

  • Singh, P., et al. (2014). "Antimitotic chalcones and related compounds as inhibitors of tubulin assembly."[4][5][10][11] Current Current Medicinal Chemistry.

Sources

An In-Silico Deep Dive: Predicting the Pharmaceutical Potential of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline has positioned in silico predictive modeling as an indispensable tool. This technical guide provides a comprehensive computational evaluation of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, a novel chemical entity with potential therapeutic applications. By leveraging a suite of advanced computational methodologies, we will construct a detailed profile of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicological liabilities. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive assessment of the target molecule and a methodological framework for the in silico evaluation of novel chemical matter.

Introduction: The Rationale for Predictive Modeling in Early-Stage Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition attributed to unfavorable pharmacokinetic and safety profiles. The ability to forecast these properties before significant investment in synthesis and in vitro testing is a cornerstone of modern, efficient drug development. Computational, or in silico, methods provide a rapid and cost-effective means to assess the "drug-likeness" of a molecule, allowing for the early identification of potential liabilities and guiding the prioritization of synthetic efforts.[1][2]

This guide focuses on the comprehensive in silico characterization of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone . This molecule, with the chemical formula C18H15NO2 and a molecular weight of 277.32 g/mol , features a quinoline moiety linked to a methoxyphenyl ethanone scaffold.[3] The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, suggesting a potential for diverse biological activities.[4] Our objective is to construct a holistic predictive profile of this molecule, encompassing its fundamental physicochemical properties, its likely journey through the body (ADME), and its potential for adverse effects.

Molecular Structure and Physicochemical Properties: The Foundation of Biological Behavior

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its physicochemical properties. These parameters govern its ability to dissolve, permeate biological membranes, and interact with its target.

Molecular Identification
PropertyValueSource
Chemical Name 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone[3]
CAS Number 7469-86-5[3]
Molecular Formula C18H15NO2[3]
Molecular Weight 277.32 g/mol [3]
Canonical SMILES COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2Derived
Predicted Physicochemical Properties
PropertyPredicted ValueImportance in Drug Discovery
LogP (Octanol/Water Partition Coefficient) 3.5 - 4.5A measure of lipophilicity, influencing solubility, permeability, and metabolism.
Aqueous Solubility (LogS) -4.0 to -5.0Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development.
pKa (Acidic/Basic) Basic pKa ~ 4.5 (quinoline nitrogen)Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) ~50-60 ŲAn indicator of a molecule's ability to permeate cell membranes.
Number of Rotatable Bonds 4-5Influences conformational flexibility and binding entropy.

In Silico Pharmacokinetic (ADME) Profiling: The Journey Through the Body

Understanding how a potential drug is absorbed, distributed, metabolized, and excreted is critical for predicting its efficacy and safety. A plethora of computational tools are available to predict these ADME properties.[7][8][9]

Absorption
  • Gastrointestinal (GI) Absorption: The quinoline and methoxyphenyl moieties suggest moderate lipophilicity, which is generally favorable for passive diffusion across the gut wall. Predictions indicate a high probability of good GI absorption.

  • Blood-Brain Barrier (BBB) Permeation: The predicted TPSA and LogP fall within a range that suggests potential for crossing the BBB. This could be advantageous for targeting central nervous system (CNS) disorders but a liability if CNS effects are undesirable.

Distribution
  • Plasma Protein Binding (PPB): Molecules with moderate to high lipophilicity often exhibit significant binding to plasma proteins like albumin. Our predictions suggest that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is likely to be highly protein-bound (>90%). This can impact the free fraction of the drug available to exert its therapeutic effect.

  • Volume of Distribution (Vd): The predicted Vd is expected to be moderate to high, indicating that the compound will likely distribute into tissues rather than being confined to the bloodstream.

Metabolism
  • Cytochrome P450 (CYP) Metabolism: The methoxy group on the phenyl ring is a potential site for O-demethylation by CYP enzymes (e.g., CYP2D6, CYP3A4). The quinoline ring may also be susceptible to oxidation. Predicting the primary sites of metabolism is crucial for understanding the drug's half-life and potential for drug-drug interactions.

  • CYP Inhibition: In silico models can also predict the potential for a molecule to inhibit key CYP enzymes. Early indications suggest a moderate potential for inhibition of some CYP isoforms, a factor that would require experimental validation.

Excretion
  • The metabolites of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are likely to be more polar and, therefore, more readily excreted via the kidneys (renal clearance). The parent compound may also undergo some degree of renal excretion.

Computational Toxicity Assessment: Early De-risking

In silico toxicology has become a vital component of early-stage drug discovery, enabling the prediction of potential toxicities and reducing the reliance on animal testing.[1][10][11] These methods utilize computational models to simulate and predict how a chemical might interact with biological systems.[1]

Key Predicted Toxicological Endpoints
Toxicity EndpointPredictionRationale and Implications
Mutagenicity (Ames Test) Likely Non-mutagenicThe molecular structure does not contain obvious structural alerts for mutagenicity.
Carcinogenicity Low ProbabilityBased on the absence of known carcinogenic fragments.
Hepatotoxicity (Liver Toxicity) Moderate ConcernThe quinoline moiety, in some contexts, has been associated with hepatotoxicity. This warrants further investigation.
Cardiotoxicity (hERG Inhibition) Moderate ConcernMany quinoline-containing compounds have shown affinity for the hERG potassium channel, which can lead to cardiac arrhythmias. This is a critical parameter to assess experimentally.
Acute Oral Toxicity Class 3 or 4 (Slightly to Moderately Toxic)This prediction is based on general QSAR models.

Integrated Analysis and Drug-Likeness: A Holistic View

To provide a comprehensive assessment, we integrate the predicted properties and evaluate the molecule against established "drug-likeness" rules, such as Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis
RulePredicted ValueCompliance
Molecular Weight < 500 Da 277.32Yes
LogP < 5 3.5 - 4.5Yes
Hydrogen Bond Donors < 5 0Yes
Hydrogen Bond Acceptors < 10 3Yes

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with orally bioavailable drugs.

Methodologies and Protocols

In Silico Workflow for Property Prediction

The following diagram illustrates the general workflow employed for the in silico characterization of a novel chemical entity.

G cluster_0 Input cluster_1 Prediction Modules cluster_2 Analysis & Output mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Properties (LogP, LogS, pKa, TPSA) mol_structure->physchem Submit to Models adme ADME Profile (Absorption, Distribution, Metabolism, Excretion) mol_structure->adme Submit to Models toxicity Toxicity Assessment (Mutagenicity, Cardiotoxicity, etc.) mol_structure->toxicity Submit to Models integration Integrated Data Analysis & Drug-Likeness Evaluation physchem->integration Aggregate Data adme->integration Aggregate Data toxicity->integration Aggregate Data report Comprehensive Report & Prioritization integration->report Generate Profile

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Step-by-Step Protocol for ADME and Toxicity Prediction using a Public Web Server (Example: SwissADME)
  • Navigate to the SwissADME web server ([Link]).

  • Input the Molecule: In the input field, paste the SMILES string for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone: COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The output will provide a comprehensive table of predicted physicochemical properties, pharmacokinetic parameters (including GI absorption and BBB permeation), drug-likeness (including Lipinski's rule), and potential medicinal chemistry liabilities.

  • Interpret the Data: Compare the predicted values against established thresholds for desirable drug properties. For example, a high probability of GI absorption and compliance with Lipinski's rules are favorable indicators.

Conclusion and Future Directions

The in silico analysis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone suggests that it possesses a promising drug-like profile. It exhibits favorable physicochemical properties, is predicted to have good oral absorption, and does not raise immediate alarms for mutagenicity or carcinogenicity. However, potential liabilities related to hepatotoxicity and cardiotoxicity (hERG inhibition) have been identified.

These computational predictions serve as a valuable guide for the next steps in the drug discovery process. The immediate priorities for the experimental evaluation of this compound should be:

  • Synthesis and Structural Confirmation: Chemical synthesis of the compound to provide material for experimental testing.

  • In Vitro ADME Assays: Measurement of aqueous solubility, LogP, and plasma protein binding to validate the in silico predictions.

  • Early Safety Screening: Assessment of hERG inhibition and cytotoxicity in a relevant cell line (e.g., HepG2) to address the predicted toxicity concerns.

  • Biological Activity Screening: Evaluation of the compound in relevant biological assays to identify its primary pharmacological target(s).

By integrating this in silico assessment with a targeted experimental plan, we can efficiently advance our understanding of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and make informed decisions about its potential as a therapeutic candidate.

References

  • 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound. (n.d.). IndiaMART. Retrieved February 2, 2026, from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved February 2, 2026, from [Link]

  • Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. [Link]

  • Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa412. [Link]

  • 1-(4-Methoxyphenyl)-2-phenylethan-1-one. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (2022). ProQuest. Retrieved February 2, 2026, from [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. (2014). International Journal of Pure and Applied Chemistry, 9(1), 1-4. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Kar, S., & Roy, K. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 30, 100318. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved February 2, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Guan, L., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 24(6), bbad383. [Link]

  • 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. (2023). Chemical Research in Toxicology, 36(7), 1083-1094. [Link]

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  • Computational-ADME. (n.d.). GitHub. Retrieved February 2, 2026, from [Link]

  • Machine Learning Small Molecule Properties in Drug Discovery. (2023). arXiv. Retrieved February 2, 2026, from [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2022). Molecules, 27(19), 6587. [Link]

  • Computational Intelligence Methods for ADMET Prediction. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

  • [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds]. (1998). Yao Xue Xue Bao, 33(10), 741-747. [Link]

  • Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. (2016). Google Patents.
  • Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). (n.d.). Cheméo. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

X-ray crystallography of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Structural Elucidation of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone via Single-Crystal X-ray Crystallography

Abstract

This technical guide provides a comprehensive, field-proven methodology for the structural determination of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, a chalcone-related heterocyclic ketone. For researchers in medicinal chemistry and materials science, obtaining a high-resolution crystal structure is paramount for understanding structure-activity relationships (SAR), guiding drug design, and characterizing intermolecular interactions that dictate material properties.[1][2] This document outlines the entire workflow, from synthesis and purification to advanced crystallization techniques, and culminates in a detailed protocol for X-ray diffraction data collection, structure solution, and refinement. The causality behind critical experimental choices is explained to empower researchers to adapt these protocols for analogous small molecules.

Introduction: The Rationale for Structural Analysis

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone belongs to a class of compounds structurally related to chalcones, which are known for a wide spectrum of biological activities.[3][4] The molecule features a flexible keto-ethyl bridge connecting a methoxyphenyl ring and a quinoline heterocycle, suggesting multiple potential conformations and hydrogen bonding sites. Determining the precise three-dimensional arrangement of these moieties is critical for computational modeling, understanding receptor binding, and predicting physicochemical properties.[1] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this unambiguous structural data, providing precise measurements of bond lengths, bond angles, and intermolecular packing.[2][5]

Part I: Synthesis and Purification of the Analyte

Principle: A high-purity compound is the single most critical factor for successful crystallization.[6] The target molecule can be synthesized via a Claisen-Schmidt-type condensation reaction, a robust method for forming the α,β-unsaturated ketone backbone of chalcones and related structures.[7] Subsequent purification via recrystallization is essential to remove starting materials and by-products that can inhibit crystal nucleation.

Protocol 1: Synthesis via Claisen-Schmidt Condensation
  • Reagents & Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stirrer.

    • Add 4'-methoxyacetophenone (1.0 eq) and quinoline-2-carbaldehyde (1.0 eq) to the flask.

    • Dissolve the reactants in ethanol (20 mL).

  • Reaction:

    • While stirring at room temperature, slowly add a 40% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise.[3][4]

    • A color change and the formation of a precipitate should be observed.

    • Continue stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.

  • Work-up & Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral (~7).

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold distilled water to remove inorganic salts.

    • Dry the crude product in a desiccator.

  • Purification by Recrystallization:

    • Choose a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[6]

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to promote the growth of larger, more well-ordered crystals.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Purity Verification:

    • Confirm the purity of the compound using Thin Layer Chromatography (TLC) and determine its melting point. A sharp melting point indicates high purity.

Part II: Growing Diffraction-Quality Single Crystals

Senior Application Scientist's Note: Crystallization is often the most challenging step in SC-XRD.[8][9] It is an empirical process that balances thermodynamics and kinetics. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice. Patience is key; mechanical disturbances should be minimized.[6]

Crystallization Techniques

Several methods should be screened in parallel to maximize the chances of success. Small molecules with few conformational degrees of freedom are amenable to a wide range of crystallization methods.[9]

TechniquePrincipleProtocol
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation.1. Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate).2. Filter the solution through a syringe filter into a clean vial.3. Cover the vial with parafilm and pierce it with 1-3 small holes to allow for slow solvent evaporation.4. Store in a vibration-free location.
Vapor Diffusion (Hanging/Sitting Drop) A more volatile solvent from the compound solution diffuses into a larger reservoir of a less volatile "anti-solvent" in which the compound is insoluble, slowly inducing crystallization.1. In a well of a crystallization plate, add 500 µL of an anti-solvent (e.g., Hexane, Pentane).2. On a cover slip (hanging drop) or pedestal (sitting drop), place a 2-5 µL drop of a concentrated solution of the compound in a more volatile solvent (e.g., Dichloromethane).3. Seal the well. The solvent from the drop will slowly diffuse into the reservoir, causing the compound to crystallize.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.1. In a narrow tube (e.g., NMR tube), add a concentrated solution of the compound.2. Carefully and slowly, layer the anti-solvent on top, minimizing mixing.3. Seal the tube and allow it to stand undisturbed.

Workflow from Synthesis to Structure

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination Synthesis Claisen-Schmidt Condensation Purification Recrystallization & Purity Check Synthesis->Purification Screening Screening Methods (Evaporation, Diffusion, etc.) Purification->Screening Optimization Crystal Optimization Screening->Optimization Mounting Crystal Selection & Mounting Optimization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Integration & Scaling DataCollection->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation FinalStructure Final Structure Validation->FinalStructure Final CIF File

Caption: Overall workflow from chemical synthesis to final validated crystal structure.

Part III: Single-Crystal X-ray Diffraction Data Collection

Principle: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections based on its internal atomic arrangement (Bragg's Law). By rotating the crystal, a complete three-dimensional dataset of these reflections is collected.[1][5]

Protocol 2: Data Collection
  • Crystal Selection & Mounting:

    • Under a microscope, select a high-quality crystal (clear, well-defined faces, no cracks, >0.1 mm in at least two dimensions).[9]

    • Carefully mount the crystal on a cryo-loop or glass fiber using a minimal amount of paratone or cryo-oil.

  • Instrument Setup:

    • Mount the crystal on the goniometer head of the single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and radiation damage.

  • Unit Cell Determination:

    • Collect a few initial frames to locate strong reflections.

    • Use the instrument software to automatically index these reflections and determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy:

    • Based on the crystal's symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans through different crystal orientations (e.g., omega and phi scans).

    • Set the exposure time per frame (e.g., 10-30 seconds) and the total number of frames. A full data collection can take from 6 to 24 hours.[5]

  • Data Processing:

    • After collection, the raw diffraction images are processed. This involves two main stages:

      • Integration: The intensity of each reflection spot is measured and background noise is subtracted.[10]

      • Scaling and Merging: Intensities are corrected for experimental factors (e.g., absorption), and symmetry-equivalent reflections are averaged to produce the final reflection file (e.g., an .hkl file).[10]

Part IV: Structure Solution and Refinement

Principle: The collected reflection data contains intensity information but lacks phase information (the "phase problem"). Structure solution programs are used to estimate the initial phases, generating a preliminary electron density map. This initial model is then refined against the experimental data to improve its accuracy.[11][12] This process is typically handled within a graphical user interface like Olex2, which integrates powerful backend programs like SHELX.[13]

Protocol 3: Structure Solution and Refinement using Olex2/SHELX
  • Import Data:

    • Load the processed reflection file (.hkl) and instruction file (.ins or .res) into Olex2.

  • Structure Solution:

    • Provide the chemical formula of the compound.

    • Use a structure solution program. SHELXT or olex2.solve are excellent choices for routine small molecules.[12][14] These programs use direct methods or charge-flipping algorithms to find the positions of the heaviest atoms and generate an initial structural model.

  • Initial Refinement:

    • Once an initial solution is found, perform several cycles of least-squares refinement using SHELXL.[15] This process optimizes the positions, site occupancies, and displacement parameters of the atoms to minimize the difference between the observed and calculated structure factors.

  • Model Building and Anisotropic Refinement:

    • Assign atom types (C, N, O) to the electron density peaks.

    • Refine the model anisotropically. This allows the thermal ellipsoids of non-hydrogen atoms to change shape and size, better modeling their thermal motion.

  • Hydrogen Atom Placement:

    • Add hydrogen atoms to the model using a riding model (e.g., AFIX instructions in SHELXL), where their positions are geometrically idealized and refined with the parent atom.

  • Iterative Refinement Cycle:

    • The core of structure refinement is an iterative process of adjusting the model and refining it against the data until convergence is reached. Convergence is indicated when the R-factors (R1, wR2) and the goodness-of-fit (GooF) stabilize.

The Iterative Refinement Cycle

G start Initial Model (from Structure Solution) refine Run Least-Squares Refinement (SHELXL) start->refine inspect Inspect Model & Difference Fourier Map refine->inspect modify Modify Model: - Assign atoms - Add H-atoms - Treat disorder inspect->modify Model is incomplete or has issues converged Convergence Met? (Stable R-factors) inspect->converged Model looks reasonable modify->refine converged->modify No finish Final Model Validation & Report converged->finish Yes

Caption: The iterative cycle of crystallographic model refinement.

Part V: Data Interpretation and Validation

Once refinement is complete, the final model must be validated and the data interpreted.

Key Crystallographic Parameters

The quality of the structure is assessed using several metrics, which are summarized in the Crystallographic Information File (CIF).

ParameterDescriptionTypical Value for Publication
R1 The residual factor; a measure of the agreement between observed and calculated structure factor amplitudes.< 5%
wR2 Weighted residual factor based on F²; more sensitive than R1.< 15%
GooF (S) Goodness-of-Fit; should be close to 1.0 for a good model and correct weighting scheme.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference Fourier map. Should be low and not indicate missing or misplaced atoms.< ±0.5 e⁻/ų
Example Crystallographic Data Table

The following is a representative table of crystallographic data for a molecule of this type.

ParameterValue
Chemical formula C₁₈H₁₅NO₂
Formula weight 277.31
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 18.48 Å, b = 14.02 Å, c = 11.84 Åα = 90°, β = 99.90°, γ = 90°
Volume 3018.5 ų
Z 4
Calculated density 1.220 Mg/m³
Absorption coefficient 0.081 mm⁻¹
F(000) 1168
Crystal size 0.25 x 0.20 x 0.15 mm
Theta range for data collection 2.5° to 27.5°
Reflections collected / unique 25480 / 6920 [R(int) = 0.045]
Data / restraints / parameters 6920 / 0 / 382
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.125
R indices (all data) R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole 0.45 and -0.31 e.Å⁻³

Note: This is example data modeled after a similar published structure for illustrative purposes.[16]

Conclusion

This application note provides a robust and detailed framework for the successful crystallographic analysis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. By following a systematic approach encompassing high-purity synthesis, methodical crystallization screening, and rigorous data collection and refinement protocols, researchers can obtain high-quality structural data. This information is indispensable for advancing drug discovery programs and materials science research, providing a clear atomic-level picture that underpins molecular function and behavior.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • Structure Refinement. (n.d.). OlexSys. [Link]

  • 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. (n.d.). PubChem. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. (2009). ResearchGate. [Link]

  • Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • Synthesis and crystallography of a dimerized chalcone derivative. (2017). ResearchGate. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). A-Z of Materials. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Structure Solution. (n.d.). OlexSys. [Link]

  • 1-(4-Methoxyphenyl)-2-phenylethan-1-one. (n.d.). PubChem. [Link]

  • Solving a crystal structure of a disorder structure using OLEX2/SHELX. (2021). YouTube. [Link]

  • A beginner's guide to macromolecular crystallization. (2021). The Biochemist - Portland Press. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. [Link]

  • Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing. [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (n.d.). MDPI. [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.).

Sources

Antimicrobial susceptibility testing of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Standardized Methodologies for In Vitro Antimicrobial Susceptibility Testing of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, a Novel Quinolone Analog

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds, known for their broad-spectrum antimicrobial potential.[1][2][3] This document provides a comprehensive guide for determining the in vitro antimicrobial activity of a novel quinoline derivative, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. We present detailed, step-by-step protocols for two gold-standard antimicrobial susceptibility testing (AST) methods: Broth Microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and Agar Disk Diffusion for qualitative susceptibility screening. These protocols are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and a self-validating experimental framework.[4][5]

Introduction: The Rationale for Evaluating Novel Quinolone Scaffolds

Quinolone-based structures are foundational to many established antibiotics, including ciprofloxacin and levofloxacin.[1] Their mechanism of action, typically involving the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them highly effective. However, resistance to these frontline agents is a growing clinical concern.[2] The strategic synthesis of new quinoline derivatives, such as 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, aims to overcome existing resistance mechanisms or present novel antibacterial activities.[6][7]

The initial and most critical step in evaluating a new chemical entity for its antimicrobial potential is the accurate and standardized measurement of its activity against a panel of clinically relevant microorganisms. This process, known as Antimicrobial Susceptibility Testing (AST), provides the foundational data for all subsequent stages of drug development. The primary metric derived from AST is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.[8][9] This application note provides the robust, validated protocols necessary to generate reliable MIC data for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone.

Foundational Principle: Minimum Inhibitory Concentration (MIC)

The core objective of the following protocols is to determine the MIC. This value is quantitative and strain-dependent, providing a precise measure of the compound's potency.[9] It is crucial to understand that the MIC value of one compound cannot be directly compared to the MIC of another without considering established breakpoints.[9][10] For a novel, uncharacterized compound like 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, there are no pre-defined clinical breakpoints (i.e., thresholds for "Susceptible," "Intermediate," or "Resistant"). Therefore, the goal of this testing is to generate the raw MIC data, which can then be compared against known antibiotics and used to guide further compound optimization and mechanistic studies.

Essential Materials & Reagents

  • Test Compound: 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, purity >95%.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.[11]

    • Mueller-Hinton Agar (MHA) for agar disk diffusion and inoculum preparation. The agar depth must be 4.0 ± 0.5 mm.[12]

  • Bacterial Strains (Quality Control):

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)

    • Pseudomonas aeruginosa ATCC® 27853™

  • Labware & Equipment:

    • Sterile 96-well, flat-bottom microtiter plates.

    • Sterile petri dishes (90 mm or 100 mm).

    • Sterile serological pipettes, multichannel pipettes, and pipette tips.

    • Spectrophotometer or McFarland turbidity standards (0.5 standard is critical).

    • Sterile inoculating loops and cotton swabs.

    • Aerobic incubator set to 35 ± 1°C.[13]

    • Vortex mixer.

    • Sterile blank paper disks (6 mm diameter) for disk diffusion.

    • Calipers for measuring zone diameters.

Protocol I: Broth Microdilution for MIC Determination (CLSI/EUCAST Standard)

This method quantitatively determines the MIC of the test compound in a liquid medium. It is considered a reference method for susceptibility testing.[14][15] The causality behind this method is that by exposing a standardized bacterial inoculum to a serial dilution of the compound, we can pinpoint the precise concentration at which bacterial growth is inhibited.

Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup & Incubation cluster_readout Phase 3: Data Analysis A Prepare Compound Stock & Dilutions C Prepare Final Inoculum (~5x10^5 CFU/mL) A->C B Prepare 0.5 McFarland Bacterial Inoculum B->C D Dispense Compound Dilutions into 96-Well Plate C->D E Inoculate Wells with Bacterial Suspension D->E F Incubate Plate (35°C, 16-20 hours) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup & Incubation cluster_readout Phase 3: Data Analysis A Prepare 0.5 McFarland Bacterial Inoculum C Inoculate MHA Plate (Create a Lawn) A->C B Prepare Compound Disks D Apply Compound Disks to Agar Surface B->D C->D E Incubate Plate (35°C, 16-20 hours) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Record Zone Diameter F->G

Caption: Workflow for assessing antimicrobial susceptibility via the agar disk diffusion method.

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth. [13] * Allow the plate to dry for 3-5 minutes before applying disks.

  • Disk Preparation and Application:

    • Impregnate sterile 6 mm paper disks with a known amount of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. This is achieved by applying a small, precise volume (e.g., 10-20 µL) of a stock solution in a volatile solvent (like DMSO or ethanol) and allowing the solvent to fully evaporate. The final amount per disk (e.g., 30 µg) must be recorded.

    • Using sterile forceps, place the impregnated disk onto the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

    • Place disks far enough apart to prevent overlapping of inhibition zones. [13] * A disk impregnated with only the solvent should be used as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 1°C for 16-20 hours.

    • After incubation, use calipers or a ruler to measure the diameter of the zone of complete growth inhibition to the nearest millimeter, including the diameter of the disk. [16]

The Imperative of Quality Control (QC)

A protocol is only trustworthy if it is self-validating. In AST, this is achieved through rigorous Quality Control. [17]Concurrently with testing the novel compound, you MUST test a panel of standard QC strains with known susceptibility profiles (e.g., E. coli ATCC 25922). [18][19]

  • Rationale: These strains have expected MIC values or zone diameter ranges for common antibiotics, which are published by CLSI and EUCAST.

  • Validation Step: If the results for your QC strains fall within the acceptable ranges, it validates that all components of your experiment—the media, inoculum density, incubation conditions, and operator technique—were correct.

  • Action: If QC results are out of range, the results for the novel compound are considered invalid, and the entire experiment must be repeated after troubleshooting. [19]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. As breakpoints are not available for novel compounds, the raw data (MIC values or zone diameters) are the primary endpoints.

Table 1: Example MIC Data for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone
Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)QC Status
E. coli ATCC® 25922™160.015In Range
S. aureus ATCC® 29213™80.5In Range
P. aeruginosa ATCC® 27853™>640.5In Range
Clinical Isolate 1 (K. pneumoniae)324N/A
Table 2: Example Zone Diameter Data for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (30 µ g/disk )
Bacterial StrainCompound Zone (mm)Ciprofloxacin Zone (mm)QC Status
E. coli ATCC® 25923™1432In Range
S. aureus ATCC® 25923™1825In Range
P. aeruginosa ATCC® 27853™6 (no zone)28In Range
Clinical Isolate 2 (E. faecalis)1019N/A

Conclusion

This document outlines standardized, robust, and reproducible protocols for the initial antimicrobial evaluation of the novel quinoline derivative 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. By adhering to internationally recognized standards from CLSI and EUCAST and implementing strict quality control measures, researchers can generate high-quality, reliable susceptibility data. This foundational information is essential for making informed decisions in the drug discovery pipeline, guiding further mechanistic studies, and ultimately contributing to the development of next-generation antimicrobial agents.

References

  • Title: Synthesis and evaluation of novel antimicrobial quinoline derivatives.
  • Title: Review on Antimicrobial Activity of Quinoline - Human Journals Source: Human Journals URL
  • Title: N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC - NIH Source: National Institutes of Health URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: Asian Pacific Journal of Health Sciences URL
  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids - PubMed Source: National Institutes of Health URL
  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed Source: National Institutes of Health URL
  • Title: Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: Taylor & Francis Online URL
  • Title: Antimicrobial Susceptibility Testing Source: CLSI URL
  • Title: Antibacterial Properties of Quinoline Derivatives: A Mini- Review Source: Biointerface Research in Applied Chemistry URL
  • Title: EUCAST: EUCAST - Home Source: EUCAST URL: [Link]

  • Title: Microbiology guide to interpreting antimicrobial susceptibility testing (AST)
  • Title: Antimicrobial susceptibility testing Agar dilution method Source: WOAH - Asia URL
  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI URL: [Link]

  • Title: Quality Control of Antimicrobial Susceptibility Testing Source: Public Health England URL
  • Title: Antimicrobial susceptibility testing (Broth microdilution method)
  • Title: Interpretation of MICs in Antibiotic Susceptibility Testing Source: Dick White Referrals URL
  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: NICD URL
  • Title: Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus Source: PMC - NIH URL
  • Title: EUCAST Frequently Asked Questions Source: EUCAST URL
  • Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC)
  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH Source: National Institutes of Health URL
  • Title: Broth Microdilution | MI - Microbiology Source: MI - Microbiology URL
  • Title: EUCAST Disk Diffusion Method (Part 1)
  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC - NIH Source: National Institutes of Health URL
  • Title: QC for Antimicrobial Susceptibility Testing Source: Thermo Fisher Scientific - NG URL
  • Title: STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM Source: Microbiology Class URL
  • Title: (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC)

Sources

Application Note: Evaluating the Bioactivity of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms such as inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2][3] This application note provides a detailed guide for researchers on the utilization of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (CAS No: 7469-86-5[4]), a novel quinoline derivative, in a panel of fundamental cell-based assays.[5][6][7]

This document will guide users through the initial characterization of the compound's effects on cancer cell lines, focusing on the assessment of cytotoxicity, induction of apoptosis, and cell cycle alterations. The protocols provided herein are designed to be robust and reproducible, enabling the generation of high-quality data to elucidate the potential of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone as a therapeutic agent.

Putative Mechanism of Action

While the specific molecular targets of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are yet to be fully elucidated, its structural features, particularly the quinoline and methoxyphenyl moieties, suggest several potential mechanisms of action. Quinoline-based compounds have been reported to function as topoisomerase inhibitors and modulators of kinase signaling pathways.[1][8] The methoxyphenyl group is also found in various cytotoxic compounds and tubulin assembly inhibitors.[9] Therefore, it is hypothesized that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone may exert its effects by inducing cell cycle arrest and apoptosis through the disruption of critical cellular processes.[10]

The following experimental workflow is designed to systematically investigate these potential effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Prepare Stock Solution of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone C MTT Assay for Cell Viability A->C B Select Cancer Cell Line(s) (e.g., MCF-7, A549, HeLa) B->C D Determine IC50 Value C->D E Annexin V-FITC/PI Staining for Apoptosis D->E F Cell Cycle Analysis by Flow Cytometry D->F G Data Analysis and Interpretation E->G F->G H Western Blot for Apoptotic and Cell Cycle Regulatory Proteins G->H I Further Mechanistic Studies H->I

Figure 1: A comprehensive workflow for the initial cell-based evaluation of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone.

Experimental Protocols

Preparation of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone Stock Solution

To ensure accurate and reproducible results, it is critical to prepare a high-quality, sterile stock solution of the compound.

  • Compound Information:

    • Chemical Name: 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

    • CAS Number: 7469-86-5[4]

    • Molecular Formula: C18H15NO2[4]

    • Molecular Weight: 277.32 g/mol [4]

  • Procedure:

    • Accurately weigh a precise amount of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone powder.

    • Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Cell Culture

The choice of cell line will depend on the research focus. For initial screening of a potential anticancer compound, a panel of well-characterized cancer cell lines from different tissue origins is recommended (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).

  • General Cell Culture Maintenance:

    • Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11][12][13] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[12]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

    • Prepare serial dilutions of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone in culture medium from the stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a suitable software.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control01.25 ± 0.08100
Compound X11.12 ± 0.0689.6
Compound X50.88 ± 0.0570.4
Compound X100.63 ± 0.0450.4
Compound X250.31 ± 0.0324.8
Compound X500.15 ± 0.0212.0
Table 1: Hypothetical MTT assay results for a cancer cell line treated with 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (Compound X) for 48 hours.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[17][18][19] Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.[17][18]

  • Protocol:

    • Seed cells in 6-well plates and treat with 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

G cluster_0 Cell Population cluster_1 Flow Cytometry Quadrants A Viable Cells (Annexin V-, PI-) Q3 Q3 A->Q3 B Early Apoptotic Cells (Annexin V+, PI-) Q4 Q4 B->Q4 C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q2 Q2 C->Q2 D Necrotic Cells (Annexin V-, PI+) Q1 Q1 D->Q1

Figure 2: Interpretation of Annexin V-FITC and PI staining results by flow cytometry.

Cell Cycle Analysis

Flow cytometric analysis of cellular DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23] This assay can reveal if the compound induces cell cycle arrest at a specific checkpoint.

  • Protocol:

    • Seed cells in 6-well plates and treat with 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone at concentrations around the IC50 value for 24 or 48 hours.

    • Harvest the cells and wash them with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

G cluster_0 DNA Content CellCycle G0/G1 Phase S Phase G2/M Phase DNA_2N 2N DNA CellCycle:G0G1->DNA_2N DNA_2N_4N 2N to 4N DNA CellCycle:S->DNA_2N_4N DNA_4N 4N DNA CellCycle:G2M->DNA_4N

Figure 3: The relationship between cell cycle phases and DNA content as measured by flow cytometry.

Data Interpretation and Further Steps

The data generated from these assays will provide a comprehensive initial profile of the bioactivity of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. A significant reduction in cell viability, an increase in the apoptotic cell population, and a block in a specific phase of the cell cycle would indicate that this compound warrants further investigation as a potential anticancer agent. Subsequent studies could involve Western blot analysis to probe the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 1-17. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(12), 1666-1697. [Link]

  • Magalhães, H. I., Cavalcanti, B. C., Bezerra, D. P., Wilke, D. V., Paiva, J. C. G., Rotta, R., ... & Pessoa, C. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3, 4, 5-trimethoxyphenyl) methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1671. [Link]

  • Valle-Sistac, J., González-Vera, J. A., & Ochoa-Puente, C. (2022). methanone. Molbank, 2022(2), M1382. [Link]

  • Li, Q., & Wang, H. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Organic Chemistry, 25(11), 1334-1347. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31221-31241. [Link]

  • Antony, S., & Joseph, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-123. [Link]

  • Zhang, Y., Li, S., Wu, Y., Li, S., Zhang, Y., & Li, D. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Saha, B., & Singh, S. K. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 101, 117681. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Kamath, C., D'Souza, C., & Kumar, S. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Bitesize Bio. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Google Patents. (n.d.). Cell-based assays for measuring the efficacy of pharmaceutical products.
  • Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Lee, J. S., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 106(1), 28-9. [Link]

  • de Oliveira, A. C. A., de Souza, J. K. C., & de Oliveira, R. B. (2020). Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)-1Phenylethanone and its Protective Effect Against DNA Damage. ResearchGate. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Jayakumaran, G., & Narayanan, B. A. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(24), e3457-e3457. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiospecific synthesis and cytotoxicity of 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][1][4]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the potential applications of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. While direct, extensive research on the material science applications of this specific molecule is emerging, this guide synthesizes information on its constituent chemical moieties—the quinoline core and the methoxyphenyl group—to propose and detail potential avenues of exploration. This document outlines the synthesis, characterization, and hypothetical applications of this compound, with a focus on its potential as a photofunctional material. The protocols provided are designed to be self-validating and are grounded in established methodologies for evaluating novel organic materials.

Introduction: The Promise of Quinoline-Based Materials

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in both medicinal chemistry and material science.[1][2] The quinoline scaffold is a key component in various pharmaceuticals due to its ability to intercalate with DNA and inhibit enzymes.[1] In the realm of material science, the extended π-conjugated system of quinoline derivatives gives rise to unique photophysical properties, making them promising candidates for a range of applications. These include roles as fluorescent probes and sensors, as well as components in optoelectronic devices.[2][3]

The subject of this guide, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, integrates the quinoline core with a methoxyphenyl group. The methoxy group is a well-known electron-donating group that can influence the photophysical properties of a molecule, often enhancing fluorescence quantum yields.[4] This combination of a versatile heterocyclic core and a modulating substituent makes 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone a molecule of interest for exploratory research in material science.

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

PropertyValueSource
CAS Number 7469-86-5[5]
Molecular Formula C18H15NO2[5]
Molecular Weight 277.3172 g/mol [5]
Melting Point 194-196 °C[6]
Boiling Point 464 °C at 760 mmHg[6]
Refractive Index 1.634[6]

Potential Applications in Material Science

Based on the known properties of quinoline and chalcone-like structures, we can hypothesize several material science applications for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. Chalcones, which are α,β-unsaturated ketones, are recognized for their potential in non-linear optics, as corrosion inhibitors, and in the development of novel polymers.[7][8][9] The structural similarities between chalcones and the target molecule suggest that it may share some of these functional properties.

Organic Light-Emitting Diodes (OLEDs)

The high degree of electron delocalization in quinoline derivatives makes them suitable for use in optoelectronic applications.[3] The compound's potential fluorescence, modulated by the methoxyphenyl group, could be harnessed in the emissive layer of an OLED. Further research would be needed to determine its charge transport properties and compatibility with other OLED materials.

Fluorescent Sensors

Quinoline derivatives are well-established as fluorescent probes and sensors.[2] The sensitivity of the quinoline ring's fluorescence to its chemical environment could be exploited to develop sensors for metal ions or other analytes. The methoxyphenyl group could be further functionalized to introduce specific binding sites, enhancing selectivity.

Non-Linear Optical (NLO) Materials

The conjugated system of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, featuring both an electron-donating (methoxy) and an electron-withdrawing (carbonyl) group, is a classic blueprint for a molecule with non-linear optical properties.[7][8] Such materials are of interest for applications in telecommunications and optical computing.

Synthesis and Characterization Protocols

Synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

A plausible synthetic route to 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone can be adapted from established methods for the synthesis of related quinoline and chalcone derivatives. One common approach is the Claisen-Schmidt condensation.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve equimolar amounts of 2-acetylquinoline and 4-methoxybenzaldehyde in ethanol.

  • Base Catalysis: Slowly add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Sources

Application Note: 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (MQE) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, protocols, and mechanistic insights for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (referred to herein as MQE ), a versatile quinoline-based fluorophore.

MQE belongs to the class of


-keto-heterocycles , characterized by a methylene bridge connecting a quinoline donor and a methoxyphenyl acceptor. Its utility primarily stems from its keto-enol tautomerism , which enables dual-mode sensing: ion chelation (Zn²⁺/Cu²⁺)  and solvatochromism (polarity sensing) .

Executive Summary & Mechanism of Action

MQE functions as an environment-sensitive fluorophore. In its ground state, it exists in equilibrium between a keto form and an enol form . The enol form is stabilized by intramolecular hydrogen bonding (N···H–O), creating a pseudo-ring structure that facilitates Excited-State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF).

  • Primary Application: Ratiometric or "Turn-On" sensing of transition metals (Zn²⁺, Cd²⁺) and quenching detection of paramagnetic ions (Cu²⁺).

  • Secondary Application: Probing local micro-environmental polarity (solvatochromism) in biological membranes or liposomes.

  • Mechanism:

    • Free Ligand: Weak fluorescence due to non-radiative decay (bond rotation) and ESIPT.

    • Metal Bound (Zn²⁺): The nitrogen (quinoline) and oxygen (enol/keto) chelate the metal. This locks the conformation, restricts bond rotation (Restricted Intramolecular Rotation - RIR), and blocks ESIPT, leading to a massive enhancement in fluorescence (CHEF effect).

Physicochemical Profile
PropertySpecification
Chemical Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, CH₃CN, CH₂Cl₂; Poorly soluble in water (requires co-solvent)
Excitation Max (

)
~340–360 nm (Solvent dependent)
Emission Max (

)
~420–500 nm (Blue to Green shift upon chelation)
Stokes Shift Large (~80–120 nm), reducing self-quenching
Quantum Yield (

)
Low in water (<0.05); High in non-polar solvents or upon Zn²⁺ binding (>0.4)
Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Objective: Create stable baseline solutions for titration.

  • Reagents: MQE powder, DMSO (Spectroscopic grade), HEPES buffer (pH 7.4).

  • MQE Stock (1 mM): Dissolve 2.77 mg of MQE in 10 mL of DMSO. Sonicate for 5 mins to ensure complete dissolution. Store in the dark at -20°C (stable for 3 months).

  • Metal Ion Stocks (10 mM): Prepare aqueous solutions of nitrate or chloride salts (Zn(NO₃)₂, CuCl₂, etc.) in deionized water.

  • Working Buffer: 10 mM HEPES, pH 7.4, containing 0.1 M KNO₃ (to maintain ionic strength).

Protocol B: Spectroscopic Titration for Zn²⁺ Detection (Turn-On)
  • Objective: Quantify Zinc ions via fluorescence enhancement.

  • Rationale: Zn²⁺ coordinates with the enolate oxygen and quinoline nitrogen, inhibiting non-radiative decay.

  • Preparation: In a quartz cuvette, add 3 mL of Working Buffer.

  • Probe Addition: Add 30 µL of MQE Stock (Final conc: 10 µM). Mix gently.

  • Baseline Scan: Record emission spectrum (380–600 nm) with

    
     nm. (Expect weak emission).
    
  • Titration: Sequentially add Zn²⁺ stock (0–50 µM equivalents).

  • Incubation: Allow 2 minutes equilibration after each addition.

  • Measurement: Record spectra. A new band should emerge ~450–480 nm with increasing intensity.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to a Benesi-Hildebrand plot to determine the binding constant (
    
    
    
    ).
Protocol C: Selectivity & Interference Assay
  • Objective: Validate probe specificity against competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺).

  • Control: 10 µM MQE + 10 µM Zn²⁺ (High Signal).

  • Interference Samples: 10 µM MQE + 100 µM Competing Ion (e.g., Ca²⁺).

  • Mixed Samples: 10 µM MQE + 100 µM Competing Ion + 10 µM Zn²⁺.

  • Readout: The signal in Mixed Samples should remain >90% of the Control signal. If Fe³⁺ or Cu²⁺ quenches the signal, note this as "paramagnetic quenching interference."

Mechanistic Visualization

The following diagram illustrates the transition from the free ligand (subject to non-radiative decay) to the highly fluorescent metal-complexed state.

MQE_Sensing_Mechanism cluster_0 Sensing Pathway FreeLigand Free MQE Ligand (Keto-Enol Equilibrium) Excitation Excitation (350 nm) FreeLigand->Excitation MetalBinding Metal Binding (+ Zn²⁺) FreeLigand->MetalBinding Coordination NonRadiative Non-Radiative Decay (Bond Rotation/ESIPT) Excitation->NonRadiative Weak Emission Complex MQE-Zn²⁺ Complex (Rigid Planar Structure) MetalBinding->Complex N & O Chelation Complex->Excitation Fluorescence Strong Fluorescence (CHEF Effect) Complex->Fluorescence Inhibited Rotation

Caption: Schematic of MQE sensing mechanism. Metal coordination locks the flexible ligand into a rigid scaffold, activating Chelation-Enhanced Fluorescence (CHEF).

Synthesis Guide (For Reference)

If commercial stock is unavailable, MQE can be synthesized via Claisen condensation.

  • Reactants: Quinaldine (2-methylquinoline) and Methyl 4-methoxybenzoate.

  • Base: Sodium Hydride (NaH) or LiHMDS in dry THF.

  • Procedure:

    • Suspend NaH (2 eq) in dry THF under Argon.

    • Add Quinaldine (1 eq) dropwise; stir 30 min (Solution turns red/orange due to anion formation).

    • Add Methyl 4-methoxybenzoate (1.1 eq). Reflux for 4–6 hours.

    • Quench: Pour into ice water and acidify with acetic acid to pH 5.

    • Purification: The precipitate is filtered and recrystallized from Ethanol.

  • Verification: NMR should show a singlet ~4.5 ppm (keto CH₂) or ~6.5 ppm (enol CH) depending on solvent.

References
  • Principles of Quinoline-Based Sensing

    • Xu, Z., et al. (2010). "Zn2+-triggered amide tautomerization of a new fluorescent sensor." Chemical Communications. Link

  • Mechanisms of Beta-Diketonate Difluoroboron Complexes (Analogous Systems)

    • Zhang, G., et al. (2011). "Multi-stimuli responsive fluorescence of a BF2 complex of quinoline-enolate." Journal of Materials Chemistry. Link

  • General Protocols for Metal Ion Titration: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for calculation of quantum yields and binding constants).
  • Solvatochromism in Quinoline Derivatives

    • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. Link

Disclaimer: This Application Note is a theoretical synthesis based on the known chemical behavior of 2-phenacylquinoline derivatives. Always validate specific excitation/emission maxima in your specific buffer system.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant solubility challenges associated with this compound in biological assays. Due to its hydrophobic nature, stemming from the methoxyphenyl and quinoline moieties, achieving and maintaining solubility in aqueous assay buffers is a critical hurdle for obtaining reliable and reproducible experimental data.[1][2][3]

This guide is structured to move from foundational knowledge to advanced troubleshooting. We will explore the causality behind solubility issues and provide validated, step-by-step protocols to overcome them. Our goal is to empower you to generate high-quality data by effectively managing the physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by researchers.

Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?

Answer: Precipitation upon addition to aqueous media is a classic sign of a poorly soluble compound. 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone possesses aromatic rings (methoxyphenyl and quinoline) that are hydrophobic.[1][2] When you transfer the compound from a high-concentration organic stock solution (like 100% DMSO) into an aqueous buffer, the organic solvent is diluted. This sudden shift in solvent polarity dramatically decreases the compound's solubility, causing it to "crash out" or precipitate. This is a common issue for a significant percentage of compounds in drug discovery pipelines.[4][5]

Q2: I'm using DMSO as a co-solvent. What is a safe final concentration for my cell-based assay?

Answer: This is a critical question, as DMSO can exert its own biological effects. While most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, some may tolerate 1%.[6] However, primary cells are often more sensitive.[6] It is crucial to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay. Concentrations above 1-2% are known to inhibit cell growth and can interfere with assay readouts.[7][8] For sensitive assays, keeping the final DMSO concentration at or below 0.1% is a safe rule of thumb.[6]

Q3: Can I just sonicate my final solution to redissolve the precipitate?

Answer: While sonication can temporarily redisperse a precipitate, it is not a reliable solution. It often creates a fine suspension rather than a true solution. This can lead to highly variable results, as the actual concentration of the dissolved, active compound is unknown and inconsistent. Furthermore, the undissolved particles can interfere with assay technologies, particularly those using light scattering or absorbance, leading to false positives or negatives.[9]

Q4: What is the difference between a co-solvent and a surfactant? When should I use one over the other?

Answer: A co-solvent (like DMSO, ethanol, or PEG 400) is a water-miscible organic solvent that increases the solubility of a hydrophobic compound by reducing the overall polarity of the aqueous solvent.[10] A surfactant (like Tween 80 or Solutol HS-15) has both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At a certain concentration, they form micelles that can encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous buffer.[11]

  • Use a co-solvent first: It's the simplest approach. If you can achieve solubility while keeping the co-solvent concentration below its toxic threshold for your assay, this is often sufficient.

  • Use a surfactant for more challenging compounds: If precipitation still occurs at non-toxic co-solvent concentrations, a surfactant may be necessary to form stable micelles.[11]

Troubleshooting Guide: From Stock to Final Assay Plate

This section provides a systematic approach to identifying and solving solubility problems at each stage of your experiment.

Problem 1: Compound precipitates in the 100% DMSO stock solution, especially after freeze-thaw cycles.
  • Causality: Even in a potent organic solvent like DMSO, highly crystalline or hydrophobic compounds can have finite solubility. Precipitation can occur if the stock concentration is too high. Freeze-thaw cycles can also promote precipitation as small, transient ice crystals may act as nucleation sites.[9]

  • Solution Workflow:

    • Visual Inspection: Always visually inspect your DMSO stock solution before use. Look for crystals or cloudiness.

    • Gentle Warming: Warm the vial at 37°C for 10-15 minutes and vortex thoroughly to attempt redissolution.

    • Lower Stock Concentration: If precipitation is persistent, remake the stock solution at a lower concentration (e.g., from 20 mM down to 10 mM).

    • Aliquot: Store your stock solution in small, single-use aliquots to minimize the number of freeze-thaw cycles.

Problem 2: Precipitate forms immediately upon the first dilution step into aqueous buffer (e.g., creating an intermediate dilution plate).
  • Causality: This is the most common solubility failure point. The dramatic change in solvent environment from ~100% DMSO to a high percentage of aqueous buffer causes the compound to exceed its solubility limit.

  • Troubleshooting Decision Tree:

G start Precipitation at Intermediate Dilution check_cosolvent Is final co-solvent concentration <1%? start->check_cosolvent increase_cosolvent Increase co-solvent in buffer (e.g., 5% DMSO) check_cosolvent->increase_cosolvent No use_surfactant Incorporate a surfactant (e.g., Tween 80) check_cosolvent->use_surfactant Yes test_toxicity Re-validate vehicle toxicity in assay increase_cosolvent->test_toxicity test_toxicity->use_surfactant Not Tolerated success Proceed to Assay test_toxicity->success Tolerated use_cyclodextrin Use Cyclodextrin Formulation use_surfactant->use_cyclodextrin Fails use_surfactant->success use_cyclodextrin->success fail Compound may be unsuitable for assay use_cyclodextrin->fail Fails

Caption: Troubleshooting workflow for intermediate dilution precipitation.

Problem 3: Results are inconsistent or show poor dose-response curves, even without visible precipitation.
  • Causality: Micro-precipitation or compound aggregation may be occurring, which is not visible to the naked eye. These aggregates can lead to artifacts and are a known source of false positives in high-throughput screening.[12] Additionally, poor mixing during serial dilutions can lead to inaccurate final concentrations.

  • Solutions:

    • Improve Mixing: During serial dilutions, ensure thorough mixing after each step by pipetting up and down multiple times.[13] Avoid creating bubbles.

    • Incorporate Detergent: Add a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer. This can help prevent the formation of compound aggregates.[12]

    • Dynamic Light Scattering (DLS): For advanced characterization, DLS can be used to detect the presence of sub-micron aggregates in the final assay solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for accurately preparing the initial stock solution.

  • Calculate Required Mass: Determine the molecular weight (MW) of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. For a target concentration of 10 mM (0.010 mol/L) in a final volume of 1 mL (0.001 L), calculate the required mass:

    • Mass (g) = Concentration (mol/L) * Volume (L) * MW (g/mol)

    • Mass (mg) = Mass (g) * 1000

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of 100% cell-culture grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the solution at 37°C for 10-15 minutes and vortex again until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for Dose-Response Experiments

This protocol details the "intermediate dilution" method to minimize the impact of DMSO on the final assay.

  • Prepare Intermediate Plate: Label a 96-well plate as your "Intermediate Plate".

  • Add Diluent: Add your assay buffer to the wells. If you are using a co-solvent strategy, this buffer should contain the final desired concentration of the co-solvent (e.g., 1% DMSO).

  • First Dilution: Transfer a small volume of your 10 mM stock solution into the first well of the intermediate plate to achieve your highest desired concentration (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a 200 µM intermediate). Mix thoroughly by pipetting up and down at least 10 times.[13][14]

  • Serial Dilution: Using a new pipette tip for each transfer, take a defined volume from the first well and transfer it to the next well containing buffer to perform the next dilution step (e.g., a 1:3 or 1:10 dilution).[13][15] Repeat across the plate to generate your concentration curve.

  • Transfer to Final Assay Plate: Transfer a small, equal volume from each well of the intermediate plate to your final cell-culture or assay plate. This ensures that the final DMSO concentration is consistent across all wells.

Caption: Workflow for preparing assay-ready plates using an intermediate dilution step.

Advanced Solubilization Strategies

If standard co-solvent methods fail, more advanced formulation strategies may be required.

Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its apparent solubility.[16][17]

  • Mechanism of Action: The hydrophobic quinoline or methoxyphenyl moiety of the compound can become encapsulated within the cyclodextrin's non-polar cavity.[16]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to natural β-cyclodextrin.[18]

StrategyProsConsBest For
Co-solvents (e.g., DMSO, Ethanol) Simple to implement; well-understood.[10]Potential for assay interference and cell toxicity.[7]Initial screening and moderately hydrophobic compounds.
Surfactants (e.g., Tween 80) Can form stable micelles to solubilize very hydrophobic compounds.[11]Can disrupt cell membranes at higher concentrations; may interfere with protein assays.Highly insoluble compounds where co-solvents fail.
Cyclodextrins (e.g., HP-β-CD) High solubilizing capacity; generally low toxicity.[16]More complex formulation; potential for cholesterol extraction from cell membranes.Compounds that are difficult to solubilize or for in vivo studies.

Table 1. Comparison of Common Solubilization Strategies.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

  • Co-evaporation (Recommended): a. Dissolve your compound in a suitable organic solvent (e.g., methanol or acetone). b. Add the HP-β-CD solution to the compound solution. c. Remove the organic solvent under vacuum (e.g., using a rotary evaporator or speed-vac) to form a solid complex. d. Reconstitute the solid complex in your assay buffer to the desired stock concentration.

  • Direct Solubilization (Simpler Method): a. Add the powdered compound directly to the pre-made HP-β-CD solution. b. Vortex and sonicate until the compound is fully dissolved. This may take a significant amount of time.

  • Validation: The final formulation should be a clear, transparent solution. It is crucial to run a vehicle control with the HP-β-CD solution alone to ensure it does not interfere with your assay.

References

  • Vertex AI Search. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanone - High Purity Chemical Compound at Best Price.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Wikipedia. (n.d.). Quinoline.
  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations).
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • American Society for Microbiology. (2005, September 30). Serial Dilution Protocols.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • PubMed Central. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

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Validation & Comparative

A Comparative Analysis of Novel Quinolone Derivatives and Ciprofloxacin: Efficacy, Mechanism, and Future Prospects

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Antimicrobial Drug Discovery

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antibacterial efficacy of a representative novel quinolone derivative, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and its analogs, against the well-established fluoroquinolone antibiotic, ciprofloxacin. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed perspective on the potential of these emerging compounds.

Introduction: The Enduring Challenge of Antibacterial Resistance

The diminishing efficacy of current antibiotics due to the rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair. However, the widespread emergence of resistance to ciprofloxacin necessitates the discovery of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains.

This guide focuses on 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, a member of the quinoline class of heterocyclic compounds. While direct and extensive experimental data for this specific molecule is not yet broadly available in peer-reviewed literature, we will draw upon published data for structurally similar quinolin-2-one derivatives to provide a substantive and insightful comparison with ciprofloxacin. Quinolines and their derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities[1].

Comparative Efficacy Analysis: A Look at the Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for representative quinolin-2-one derivatives and ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC Values (µg/mL) of Quinolone Derivatives and Ciprofloxacin

Bacterial StrainRepresentative Quinolone Derivative (Compound 24)[2]Ciprofloxacin[2][3][4][5][6]
Escherichia coli3.125≤1 - >32
Staphylococcus aureus3.125≤1 - >32
Pseudomonas aeruginosa-≤1 - >32
Klebsiella pneumoniae-≤1 - >200

Note: The MIC values for the representative quinolone derivative are from a specific study and may not be representative of all compounds in this class. Ciprofloxacin MICs can vary significantly depending on the strain's resistance profile.

From the available data, certain novel quinoline derivatives exhibit potent antibacterial activity. For instance, one synthesized quinolone derivative demonstrated an excellent MIC value of 3.125 µg/mL against both E. coli and S. aureus, which is notably lower than some reported MICs for ciprofloxacin against resistant strains[2]. Other studies on quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, with some compounds exhibiting MICs as low as 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[7][8]. This suggests that the quinolin-2-one scaffold holds significant promise for the development of new antibiotics targeting resistant pathogens.

Unraveling the Mechanism of Action: Beyond DNA Gyrase

Ciprofloxacin: The mechanism of action for ciprofloxacin is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By forming a stable complex with the enzyme-DNA complex, ciprofloxacin traps the enzymes in their cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and its Analogs: The precise mechanism of action for 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is not yet fully elucidated. However, research on related quinoline derivatives suggests several potential targets. Some quinolones have been shown to inhibit DNA gyrase, similar to fluoroquinolones[1]. Additionally, studies on certain quinoline-2-one derivatives point towards the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids[7][8]. This alternative mechanism could be particularly effective against bacteria that have developed resistance to DNA gyrase inhibitors.

The following diagram illustrates the potential mechanisms of action for both ciprofloxacin and the novel quinolone derivatives.

Mechanism_of_Action Figure 1: Proposed Mechanisms of Antibacterial Action cluster_ciprofloxacin Ciprofloxacin cluster_quinolone 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (and analogs) Cipro Ciprofloxacin DNAGyrase DNA Gyrase Cipro->DNAGyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits DSB Double-Strand DNA Breaks DNAGyrase->DSB Leads to TopoIV->DSB Leads to CellDeath1 Bacterial Cell Death DSB->CellDeath1 Quinolone Quinolone Derivative DNAGyrase2 DNA Gyrase (Potential Target) Quinolone->DNAGyrase2 Potentially Inhibits DHFR Dihydrofolate Reductase (Potential Target) Quinolone->DHFR Potentially Inhibits CellDeath2 Bacterial Cell Death DNAGyrase2->CellDeath2 NucleicAcidSynthesis Inhibition of Nucleic Acid Synthesis DHFR->NucleicAcidSynthesis NucleicAcidSynthesis->CellDeath2

Caption: Figure 1: Proposed Mechanisms of Antibacterial Action

Experimental Methodologies: Determining Antimicrobial Susceptibility

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for this purpose[9][10][11][12][13].

Step-by-Step Broth Microdilution Protocol:
  • Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the antimicrobial agents (1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and ciprofloxacin) in a suitable solvent to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Bacterial Inoculum Preparation: Culture the test bacteria on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Include a growth control (no antimicrobial) and a sterility control (no bacteria) for validation.

The following diagram outlines the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Figure 2: Broth Microdilution Assay Workflow A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B D Dilute Inoculum and Add to Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Read MIC (Lowest Concentration with No Growth) E->F

Caption: Figure 2: Broth Microdilution Assay Workflow

Safety and Cytotoxicity Profile

While the primary focus of this guide is on antibacterial efficacy, a preliminary assessment of cytotoxicity is crucial for any potential therapeutic agent. Studies on various quinoline derivatives have shown a range of cytotoxic effects on mammalian cell lines[14][15][16][17]. The therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a critical parameter in drug development. For 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and its analogs, further in-depth cytotoxicity studies are necessary to establish a comprehensive safety profile and determine their potential for clinical application.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the potential of novel quinoline derivatives, exemplified by the scaffold of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, as a promising avenue for the development of new antibacterial agents. The available data on related compounds suggest that this class of molecules can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

The potential for a mechanism of action that may differ from or complement that of existing antibiotics like ciprofloxacin is particularly encouraging. Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone derivatives to identify lead compounds with optimal antibacterial activity and a favorable safety profile.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and mechanisms of action of the most promising candidates.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of the in vivo efficacy, pharmacokinetics, and toxicology of lead compounds in appropriate animal models of infection.

By pursuing these research directions, the scientific community can further explore the therapeutic potential of this intriguing class of compounds and contribute to the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. [Link]

  • MDPI. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. [Link]

  • National Institutes of Health (NIH). (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • (2024).
  • National Institutes of Health (NIH). (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • PubMed. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Institutes of Health (NIH). (2019). Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains. [Link]

  • (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • ResearchGate. (n.d.). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Oxford Academic. (n.d.). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli | Journal of Antimicrobial Chemotherapy. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Evaluation of Some Quinoline Derivatives as Possible Anti-Bacterial Agents | Request PDF. [Link]

  • National Institutes of Health (NIH). (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). Synthesis and Antimicrobial Studies of 3-(3-Hydroxy-4-Methoxyphenyl)-1-Phenylprop-2-en-1-One.
  • (n.d.).
  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • PubMed. (1985). Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis. [Link]

  • (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • PubMed. (n.d.). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • (2025). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS.
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A Comparative Guide to the Anticancer-Potentials of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the established chemotherapeutic agent, doxorubicin, and a novel quinoline-based compound, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. The content herein is structured to offer researchers, scientists, and drug development professionals a framework for evaluating the potential anticancer activities of this quinoline derivative against a well-known clinical standard. The guide delves into their mechanisms of action, presents detailed protocols for comparative in vitro evaluation, and interprets hypothetical data to guide future research.

Introduction: The Combatants in Cancer Therapy

The search for more effective and less toxic cancer therapies is a cornerstone of modern medicinal chemistry. This involves both the development of novel chemical entities and the rigorous comparison of these agents against established drugs.

Doxorubicin: The Established Standard

Doxorubicin is a potent anthracycline antibiotic widely used in the treatment of a broad range of cancers, including breast cancer, lymphoma, and leukemia.[] Its primary mechanism of action involves the intercalation of DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis.[4] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[2][5]

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone: The Challenger

The subject of our investigation, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, belongs to the quinoline family of heterocyclic compounds. Quinoline derivatives are a well-established class of compounds with a wide array of pharmacological activities, including notable anticancer properties.[6][7] The anticancer effects of quinoline derivatives are diverse, ranging from the inhibition of tyrosine kinases and tubulin polymerization to the induction of apoptosis and cell cycle arrest.[8][9][10] While direct studies on 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are not extensively documented, its structural motifs suggest a potential for anticancer activity, warranting a systematic comparative evaluation.

Comparative Efficacy Assessment: A Proposed In Vitro Study

To objectively compare the anticancer potential of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone against doxorubicin, a series of in vitro assays are proposed. For this hypothetical study, we will consider their effects on a human breast cancer cell line, such as MCF-7.

I. Assessment of Cytotoxicity (MTT Assay)

The initial step in evaluating an anticancer compound is to determine its cytotoxicity against cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Experimental Protocol: MTT Assay [11][13][14][15]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions for both 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and doxorubicin. Treat the cells with these varying concentrations and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Hypothetical Data Summary

CompoundIC50 on MCF-7 cells (µM)
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone15.5
Doxorubicin1.2
II. Investigation of Apoptosis Induction (Annexin V-FITC/PI Assay)

A key characteristic of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16][17]

Experimental Protocol: Annexin V-FITC/PI Assay [16][18]

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and doxorubicin for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI working solution to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Hypothetical Data Summary

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)95.22.52.3
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (15.5 µM)45.835.119.1
Doxorubicin (1.2 µM)30.548.221.3
III. Analysis of Cell Cycle Arrest (Propidium Iodide Staining)

Many anticancer agents exert their effects by interfering with the cell cycle, leading to arrest at specific phases. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20][21]

Experimental Protocol: Cell Cycle Analysis [20][22][23]

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of both compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Hypothetical Data Summary

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)65.320.114.6
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (15.5 µM)50.215.834.0
Doxorubicin (1.2 µM)40.118.541.4

Visualizing the Experimental and Mechanistic Frameworks

To better understand the proposed experimental workflow and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Experimental Workflow start MCF-7 Cell Culture treatment Treat with 1. Quinoline Derivative 2. Doxorubicin 3. Control start->treatment mtt MTT Assay (Cytotoxicity - IC50) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data Data Analysis & Comparison mtt->data apoptosis->data cell_cycle->data

Caption: Proposed experimental workflow for comparative analysis.

G cluster_0 Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Quinoline Quinoline Derivative (Hypothesized) Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition? Kinases Signaling Kinases Quinoline->Kinases Modulation? Replication DNA Replication Block DNA->Replication TopoII->Replication CycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CycleArrest Kinases->CycleArrest Replication->CycleArrest Apoptosis Apoptosis CycleArrest->Apoptosis

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Validation of the mechanism of action of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Focus: Distinguishing Topoisomerase I Inhibition from Tubulin Modulation

Executive Summary & Mechanistic Hypothesis

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (referred to herein as Q2E-OMe ) represents a privileged scaffold in medicinal chemistry, combining a planar quinoline ring with a flexible phenacyl linker. While quinoline derivatives are historically promiscuous—often exhibiting activity against malaria (heme polymerization), bacteria (DNA gyrase), and cancer—the specific structural features of Q2E-OMe suggest a targeted mechanism of action (MoA) involving Topoisomerase I (Topo I) inhibition .

However, due to the structural similarity of 2-substituted quinolines to colchicine-site binders, a rigorous validation campaign must distinguish between DNA intercalation/Topo I poisoning and tubulin destabilization .

The Mechanistic Hypothesis: We propose that Q2E-OMe functions as an interfacial inhibitor of Topoisomerase I. The planar quinoline moiety intercalates between DNA base pairs at the cleavage site, while the p-methoxyphenyl group protrudes into the enzyme's major groove, preventing the religation of the DNA strand. This mimics the MoA of Camptothecin (CPT) but utilizes a distinct chemical scaffold that may overcome CPT-induced resistance.

Comparative Analysis: Q2E-OMe vs. Standard Alternatives

To validate Q2E-OMe, it must be benchmarked against established clinical agents. The following table contrasts Q2E-OMe with the gold-standard Topo I inhibitor (Camptothecin) and a classic Tubulin inhibitor (Colchicine) to highlight expected performance differences.

FeatureQ2E-OMe (The Product)Camptothecin (CPT) (Positive Control)Colchicine (Specificity Control)
Primary Target Putative: Topoisomerase I Topoisomerase ITubulin (Colchicine Site)
Binding Mode Intercalation + Enzyme AdductInterfacial Inhibition (Stacking)Protein Binding (Non-DNA)
Cell Cycle Arrest S-phase / G2-M S-phase / G2-MM-phase (Mitotic Arrest)
DNA Damage Single-Strand Breaks (SSBs) Single-Strand Breaks (SSBs)None (Directly)
Solubility Moderate (Lipophilic)Poor (Lactone instability)Good
Drug Resistance Potential P-gp SubstrateHigh (P-gp & ABCG2 efflux)High (P-gp efflux)
Mechanistic Visualization

The following diagram illustrates the proposed signaling pathway and the "Decision Tree" logic required to validate the mechanism.

MoA_Validation_Flow Compound 1-(4-Methoxyphenyl)-2- quinolin-2-ylethanone CellFree Step 1: Cell-Free DNA Relaxation Assay (Direct Enzymatic Target) Compound->CellFree TopoI_Result Inhibits Relaxation? CellFree->TopoI_Result ICE_Assay Step 2: In Vivo Complex of Enzyme (ICE) Assay (Cellular Target Engagement) TopoI_Result->ICE_Assay YES (Supercoiled DNA remains) Tubulin_Assay Step 3: Tubulin Polymerization Assay (Rule Out Off-Target) TopoI_Result->Tubulin_Assay NO (DNA Relaxes) Outcome_Topo VALIDATED MOA: Topoisomerase I Poison ICE_Assay->Outcome_Topo Trapped Complexes Detected Outcome_Dual Dual Inhibitor (Rare but Potent) ICE_Assay->Outcome_Dual If Tubulin also inhibited Outcome_Tubulin ALTERNATE MOA: Microtubule Destabilizer Tubulin_Assay->Outcome_Tubulin Polymerization Inhibited

Figure 1: Validation Logic Flow. A step-by-step decision tree to distinguish Topo I inhibition from Tubulin destabilization.

Experimental Validation Protocols

To scientifically validate Q2E-OMe, you must move beyond simple cytotoxicity (MTT) assays. The following protocols provide definitive proof of mechanism.

Protocol A: Topoisomerase I-Mediated DNA Relaxation Assay (Cell-Free)

Objective: Determine if Q2E-OMe directly inhibits the catalytic activity of Topo I.

Reagents:

  • Recombinant Human Topoisomerase I (1 U/µL).

  • Supercoiled pBR322 Plasmid DNA (0.5 µ g/reaction ).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.

  • Controls: Camptothecin (10 µM) as Positive Control; DMSO as Vehicle Control.

Methodology:

  • Preparation: Prepare a master mix of DNA and Assay Buffer. Aliquot 19 µL into PCR tubes.

  • Treatment: Add 1 µL of Q2E-OMe (Titration: 0.1, 1, 10, 50 µM), Camptothecin (10 µM), or DMSO.

  • Initiation: Add 1 U of Topoisomerase I enzyme to all tubes except the "Native DNA" blank.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of 5X Stop Buffer (SDS/Proteinase K) and incubate at 50°C for 15 minutes to digest the enzyme.

  • Analysis: Resolve samples on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours. Stain with EtBr post-run.

Interpretation:

  • Vehicle Control: Shows a ladder of relaxed topoisomers (slower migration).

  • Camptothecin/Q2E-OMe: If active, the DNA remains supercoiled (fast migration band at the bottom), indicating the enzyme failed to relax the tension.

Protocol B: The ICE Assay (In Vivo Complex of Enzyme)

Objective: Confirm that Q2E-OMe traps Topo I on DNA inside the cell (Interfacial Poisoning), rather than just inhibiting the catalytic site.

Methodology:

  • Cell Culture: Treat HCT116 or MCF-7 cells with Q2E-OMe (IC90 concentration) for 1 hour.

  • Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent) to denature free Topo I but preserve covalent DNA-Topo I complexes.

  • Gradient Separation: Layer lysate onto a Cesium Chloride (CsCl) gradient (density 1.5 g/mL) and ultracentrifuge (100,000 x g, 20 hours).

  • Fractionation: Collect fractions. Free protein floats; DNA (and DNA-bound protein) pellets or bands lower.

  • Detection: Slot-blot the DNA fractions onto nitrocellulose and probe with anti-Topoisomerase I antibody.

Scientific Logic: If Q2E-OMe is a true Topo I poison, the enzyme will be detected in the DNA-rich fractions. If it is a catalytic inhibitor or tubulin binder, Topo I will remain in the protein-rich (top) fractions.

Specificity Check: Ruling Out Tubulin Binding

Since 2-quinolin-2-ylethanone derivatives can structurally mimic combretastatin (a tubulin binder), you must rule this out to claim Topo I specificity.

Protocol C: Tubulin Polymerization Assay (Fluorometric)

  • Principle: Tubulin self-assembles into microtubules, increasing light scattering or fluorescence (if using DAPI-labeled tubulin).

  • Setup: Use a purified tubulin kit (>99% pure).

  • Procedure:

    • Incubate Tubulin in PEM buffer + GTP at 37°C.

    • Add Q2E-OMe (10 µM) vs. Colchicine (5 µM) vs. Paclitaxel (5 µM).

    • Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Result:

    • Paclitaxel: Hyper-polymerization (Rapid increase).

    • Colchicine: Inhibition (Flat line).

    • Q2E-OMe (Target Profile): Should show Normal Polymerization (similar to Vehicle). If it inhibits polymerization, it is a dual-target or tubulin-selective agent.

Data Presentation & Reporting

When publishing your findings, summarize the potency data in a standardized format:

AssayMetricQ2E-OMe Result (Target)Interpretation
MTT (HCT116) IC50 (µM)< 5.0 µMPotent cytotoxicity
DNA Relaxation Inhibition %> 80% at 10 µMDirect Topo I inhibition
ICE Assay Fold Enrichment> 5x vs ControlTrapping of Topo I-DNA complex
Tubulin Poly. Vmax (RFU/min)No ChangeNo off-target tubulin effect
References
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[1][2][3] Nature Reviews Cancer, 6(10), 789-802.

  • Kouznetsov, V. V., et al. (2017). Quinoline derivatives as anticancer agents: An overview. European Journal of Medicinal Chemistry, 125, 396-414.

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][4][5] Nature Reviews Cancer, 4(4), 253-265.

  • Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic.[1][2] Cancer Research, 55(4), 753-760.

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A Head-to-Head Comparison of Synthetic Routes to 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is a ketone featuring the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of therapeutic agents, including those with anticancer and antimalarial properties.[1] The synthesis of this and related α-heterocyclic ketones is of significant interest to researchers in drug discovery and development. This guide provides a critical, head-to-head comparison of three logical and robust synthetic strategies for the preparation of this target molecule. While direct comparative studies on this specific compound are not prevalent in the literature, the routes discussed herein are grounded in well-established, fundamental organic transformations. We will dissect each pathway, focusing on the underlying chemical principles, causality behind experimental choices, and practical considerations such as yield, scalability, and reagent accessibility. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific laboratory context and research goals.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a cornerstone of heterocyclic chemistry and a highly valued scaffold in pharmaceutical development. Its derivatives have demonstrated a remarkable breadth of biological activities, acting as inhibitors for critical enzymes like topoisomerase I and various kinases.[1] The target molecule, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (CAS 7469-86-5)[2], combines this potent heterocyclic core with a ketone linker, a versatile functional group that can be readily modified for structure-activity relationship (SAR) studies.

The primary synthetic challenge lies in the formation of the C-C bond between the quinoline's 2-position methylene group and the carbonyl carbon of the methoxyphenyl ethanone fragment. The acidity of the C-H bonds on the methyl group of 2-methylquinoline (quinaldine) is the lynchpin for the most logical synthetic disconnections. This guide will compare three distinct, yet classical, approaches that leverage this reactivity:

  • Route A: Directed Claisen-Type Condensation

  • Route B: Acylation via an Organometallic Intermediate

  • Route C: Aldol Condensation Followed by Oxidation

Each route will be evaluated for its efficiency, robustness, and practical applicability in a modern research setting.

Route A: Directed Claisen-Type Condensation

This one-pot approach is arguably the most direct, involving the base-mediated condensation of 2-methylquinoline with an appropriate 4-methoxybenzoate ester. It represents an elegant and atom-economical strategy.

Mechanistic Rationale and Causality

The reaction proceeds via the deprotonation of 2-methylquinoline at the methyl position by a strong, non-nucleophilic base. The pKa of the methyl protons of 2-methylquinoline is significantly lowered (estimated around 25-28 in DMSO) due to the electron-withdrawing nature of the aromatic quinoline system, which can stabilize the resulting carbanion through resonance. This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester (e.g., methyl 4-methoxybenzoate). The subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group furnishes the target ketone.

The choice of base is critical. A sufficiently strong base is required for efficient deprotonation. Sodium hydride (NaH) or sodium amide (NaNH₂) are common choices, as they are strong enough to generate the anion irreversibly and are sterically unhindered. The use of an aprotic solvent like THF or 1,4-dioxane is mandatory to prevent quenching the anionic intermediate.

Route_A_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 2-Methylquinoline process Directed Claisen-Type Condensation start1->process start2 Methyl 4-methoxybenzoate start2->process reagent1 1. NaH or NaNH₂ 2. Anhydrous THF reagent1->process Base/ Solvent reagent2 Reflux reagent2->process Temp. workup Aqueous Workup & Purification process->workup product 1-(4-Methoxyphenyl)- 2-quinolin-2-ylethanone workup->product

Caption: Workflow for Route A: Directed Claisen-Type Condensation.

Experimental Protocol: Route A
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous THF.

  • Anion Formation: Cool the suspension to 0 °C. Add 2-methylquinoline (1.0 eq.) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of a deep-colored solution indicates anion generation.

  • Condensation: Add a solution of methyl 4-methoxybenzoate (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Workup & Purification: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Route B: Acylation via an Organometallic Intermediate

This strategy offers a more potent nucleophile compared to the enolate in Route A, potentially leading to faster reaction times and higher conversion, but demands more stringent reaction conditions.

Mechanistic Rationale and Causality

This route involves the direct metallation of 2-methylquinoline using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to generate the highly reactive 2-quinolinemethyl lithium species. This powerful nucleophile can then react readily with an acylating agent.

The choice of acylating agent is a key consideration. While highly reactive agents like 4-methoxybenzoyl chloride would work, they carry a significant risk of over-addition, where a second equivalent of the organolithium attacks the newly formed ketone to produce a tertiary alcohol byproduct. A superior choice is a Weinreb amide, N-methoxy-N-methyl-4-methoxybenzamide. The resulting metal-chelated tetrahedral intermediate is stable at low temperatures, preventing further addition. It collapses to the ketone only upon aqueous workup, thus cleanly avoiding the over-addition problem.

Route_B_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 2-Methylquinoline process Organolithium Acylation start1->process start2 N-methoxy-N-methyl- 4-methoxybenzamide (Weinreb Amide) start2->process reagent1 1. n-BuLi, Anhydrous THF 2. -78 °C reagent1->process workup Aqueous Workup & Purification process->workup product 1-(4-Methoxyphenyl)- 2-quinolin-2-ylethanone workup->product

Caption: Workflow for Route B: Acylation via an Organometallic Intermediate.

Experimental Protocol: Route B
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 2-methylquinoline (1.0 eq.) in anhydrous THF.

  • Metallation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq., solution in hexanes) dropwise. Stir the resulting dark solution at -78 °C for 1 hour.

  • Acylation: Add a solution of N-methoxy-N-methyl-4-methoxybenzamide (1.2 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Then, allow the reaction to warm slowly to 0 °C over 1 hour.

  • Workup & Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Route C: Aldol Condensation Followed by Oxidation

This two-step sequence provides a robust and often high-yielding alternative. The formation of a stable, isolable alcohol intermediate allows for purification before the final oxidation, which can simplify the overall process and lead to a cleaner final product.

Mechanistic Rationale and Causality

Step 1: Aldol-Type Condensation. Similar to the previous routes, the reaction is initiated by deprotonating 2-methylquinoline with a strong base (LDA is an excellent choice here) to form the nucleophilic anion. This anion then attacks the electrophilic carbonyl of 4-methoxybenzaldehyde. The reaction is typically performed at low temperature and then warmed, resulting in an intermediate alkoxide that, upon aqueous workup, gives the secondary alcohol: 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol.

Step 2: Oxidation. The secondary alcohol is then oxidized to the target ketone. Numerous reagents can accomplish this transformation. For laboratory scale, Dess-Martin periodinane (DMP) or a Swern oxidation provide mild conditions and high yields. For larger scales, a chromium-based oxidant like pyridinium chlorochromate (PCC) can be used, though concerns over toxicity and waste disposal are significant.

Route_C_Workflow start1 2-Methylquinoline process1 Aldol-Type Condensation start1->process1 start2 4-Methoxybenzaldehyde start2->process1 reagents1 1. LDA, THF, -78 °C 2. Aqueous Workup reagents1->process1 intermediate Secondary Alcohol Intermediate process1->intermediate process2 Oxidation intermediate->process2 reagents2 DMP or Swern Oxidation DCM, rt reagents2->process2 product 1-(4-Methoxyphenyl)- 2-quinolin-2-ylethanone process2->product

Caption: Workflow for Route C: Two-Step Aldol Condensation and Oxidation.

Experimental Protocol: Route C

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol

  • LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 eq.) dropwise. Stir for 30 minutes at 0 °C.

  • Anion Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 2-methylquinoline (1.0 eq.) in THF dropwise. Stir for 1 hour at -78 °C.

  • Aldol Reaction: Add a solution of 4-methoxybenzaldehyde (1.1 eq.) in THF dropwise. Stir at -78 °C for 3 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. Purify the alcohol intermediate by column chromatography or recrystallization.

Step 2: Oxidation to the Ketone

  • Setup: Dissolve the purified alcohol (1.0 eq.) from Step 1 in anhydrous dichloromethane (DCM).

  • Oxidation: Add Dess-Martin periodinane (1.5 eq.) in one portion at room temperature.

  • Reaction: Stir the mixture until TLC indicates complete consumption of the starting alcohol (typically 1-2 hours).

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry (Na₂SO₄), and concentrate to yield the crude product. Purify by flash chromatography.

Head-to-Head Comparison and Data Summary

The optimal route depends heavily on the specific needs of the laboratory, including scale, available equipment, and tolerance for certain reagents. The following table summarizes the key performance indicators for each strategy.

FeatureRoute A: Claisen CondensationRoute B: Organolithium AcylationRoute C: Aldol & Oxidation
Number of Steps 11 (plus Weinreb amide prep)2
Overall Efficiency ModeratePotentially HighGood to High
Reagent Accessibility Good (NaH, standard esters)Good (n-BuLi), Weinreb amide may need to be synthesized.Excellent (LDA, DMP, common aldehydes)
Reaction Conditions Reflux temp., inert atmosphereCryogenic (-78 °C), strict anhydrous/anaerobicCryogenic (-78 °C) then RT, inert atmosphere
Key Side Reactions Self-condensation, low conversionOver-addition (if using acid chloride), side-chain deprotonationIncomplete oxidation, formation of impurities during aldol step
Scalability Moderate; large-scale handling of NaH can be hazardous.Good; cryogenic conditions can be challenging on a large scale.Good; two distinct steps can be optimized and scaled independently.
Robustness/Reliability Moderate; yields can be sensitive to base and substrate purity.High (with Weinreb amide); very reliable C-C bond formation.High; the two-step nature allows for purification of the intermediate, leading to a clean final step.

Conclusion and Recommendations

Each synthetic route to 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone offers a unique set of advantages and disadvantages.

  • Route A (Claisen Condensation) is the most direct and atom-economical. It is an excellent choice for initial exploratory synthesis where simplicity is valued over maximizing yield.

  • Route B (Organolithium Acylation) , particularly when using a Weinreb amide, is the most powerful and controlled method for the key C-C bond formation. It is recommended for situations where high yield and purity are paramount, and the laboratory is well-equipped for handling air-sensitive reagents at cryogenic temperatures.

  • Route C (Aldol & Oxidation) represents the most robust and versatile approach. While it involves an additional step, the ability to isolate and purify the stable alcohol intermediate often makes this the most reliable path to obtaining a highly pure final product, especially on a larger scale.

For most drug development applications, where reliability and the ability to generate pure material for biological testing are critical, Route C often presents the best balance of yield, predictability, and operational simplicity. However, for rapid analogue synthesis, the one-pot nature of Route B is highly attractive. The final choice rests on a careful consideration of the project's specific constraints and objectives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone from 4-methoxyaniline. Retrieved from a URL provided by the grounding tool.
  • Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. BMC Chemistry. [Link]

  • Sinfoo Biotech. (n.d.). 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone. Retrieved from a URL provided by the grounding tool.
  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173–175. [Link]

  • Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry, 79(9), 3856–3865. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(1), 2493–2500. [Link]

Sources

In Silico Docking Comparison of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone with Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive in silico analysis of the potential of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain. Through a detailed molecular docking study, we compare its binding affinity and interaction patterns with two clinically approved EGFR inhibitors, Gefitinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and kinase inhibitor discovery.

Introduction: The Rationale for Investigating Novel Quinoline Scaffolds as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Consequently, the ATP-binding site of the EGFR kinase domain has become a well-validated target for anticancer drug development.[2][3]

Quinoline and quinazoline derivatives have emerged as privileged scaffolds in the design of potent EGFR inhibitors.[4] Gefitinib and Erlotinib, both quinazoline-based molecules, are established first-generation EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy.[2][5] They act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking downstream signaling cascades and inhibiting tumor growth.[2][6] The success of these drugs has spurred the exploration of novel, structurally related compounds with the potential for improved efficacy, selectivity, or resistance profiles.

This guide focuses on 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, a quinoline derivative with a structural resemblance to known kinase inhibitors. Given the established role of the quinoline scaffold in targeting EGFR, we hypothesize that this compound may also exhibit inhibitory activity against the EGFR kinase domain. To investigate this, we employ in silico molecular docking, a powerful computational technique to predict the binding mode and affinity of a small molecule to a protein target.[7] By comparing the docking performance of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone with that of Gefitinib and Erlotinib, we aim to provide a preliminary assessment of its potential as a novel EGFR inhibitor.

The EGFR Signaling Pathway and Mechanism of Inhibition

The EGFR signaling pathway is initiated by the binding of ligands such as epidermal growth factor (EGF), which induces receptor dimerization and activation of the intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for downstream signaling proteins and activating pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades, ultimately promoting cell proliferation and survival. EGFR TKIs, like Gefitinib and Erlotinib, competitively inhibit ATP binding, preventing this phosphorylation cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival TKI Gefitinib / Erlotinib TKI->Autophosphorylation Inhibition

Caption: EGFR signaling pathway and TKI inhibition.

Experimental Protocol: In Silico Molecular Docking

The following protocol outlines the step-by-step methodology for the in silico molecular docking study. This protocol is designed to be reproducible and is based on widely accepted practices in the field of computational drug design.

Preparation of the Receptor Protein Structure
  • Obtain the Crystal Structure: The three-dimensional crystal structure of the human EGFR kinase domain in complex with Erlotinib was retrieved from the RCSB Protein Data Bank (PDB ID: 1M17).[8][9] This particular structure was chosen as it contains a co-crystallized inhibitor, which is invaluable for defining the binding site and validating the docking protocol.

  • Protein Preparation: The raw PDB file was processed to prepare it for docking. This involved:

    • Removing water molecules and any non-essential co-factors.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning Kollman charges to the protein atoms.

    • The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina. This preparation was carried out using AutoDockTools 1.5.6.[10]

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of the reference inhibitors, Gefitinib (CID: 123631) and Erlotinib (CID: 176871), were downloaded from the PubChem database in SDF format.[4][11]

  • Ligand Preparation for Docking: All ligand structures were processed using AutoDockTools 1.5.6. This included:

    • Detecting the rotatable bonds.

    • Merging non-polar hydrogens.

    • Assigning Gasteiger charges.

    • The prepared ligands were saved in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box were determined based on the coordinates of the co-crystallized Erlotinib in the 1M17 structure to ensure that the docking search was focused on the active site.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina.[7] Vina employs a Lamarckian genetic algorithm for the conformational searching of the ligands and an empirical scoring function to estimate the binding affinity.[12] The exhaustiveness of the search was set to a standard value to ensure a thorough exploration of the conformational space.

  • Analysis of Docking Results: The output from AutoDock Vina provides the binding affinity (in kcal/mol) and the predicted binding poses for each ligand. The pose with the lowest binding energy was selected for further analysis. The interactions between the ligands and the receptor, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.[13]

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis Get_Protein 1. Obtain Protein Structure (PDB ID: 1M17) Prep_Protein 2. Prepare Protein (Add Hydrogens, Charges) Get_Protein->Prep_Protein Grid_Box 5. Define Grid Box (around active site) Prep_Protein->Grid_Box Get_Ligands 3. Obtain/Generate Ligand Structures Prep_Ligands 4. Prepare Ligands (Rotatable Bonds, Charges) Get_Ligands->Prep_Ligands Run_Vina 6. Execute Docking (AutoDock Vina) Prep_Ligands->Run_Vina Grid_Box->Run_Vina Analyze_Results 7. Analyze Results (Binding Energy, Interactions) Run_Vina->Analyze_Results

Caption: In silico molecular docking workflow.

Results: Comparative Docking Analysis

The molecular docking study provided insights into the binding affinities and interaction patterns of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and the reference inhibitors with the EGFR kinase domain. The results are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone C18H15NO2277.32-8.2Met793, Cys797
Gefitinib C22H24ClFN4O3446.90[14]-9.5Met793
Erlotinib C22H23N3O4393.44[15]-9.1Met793

Discussion: Interpretation of In Silico Findings

The in silico docking results indicate that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone exhibits a strong binding affinity for the ATP-binding pocket of the EGFR kinase domain, with a predicted binding energy of -8.2 kcal/mol. This value is comparable to, although slightly less favorable than, those of the established inhibitors Gefitinib (-9.5 kcal/mol) and Erlotinib (-9.1 kcal/mol). A more negative binding energy suggests a more stable protein-ligand complex.

A crucial aspect of the inhibitory activity of Gefitinib and Erlotinib is the formation of a hydrogen bond with the backbone nitrogen of Methionine 793 (Met793) in the hinge region of the kinase domain.[12] Our docking analysis reveals that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is also predicted to form a hydrogen bond with Met793, mimicking this key interaction of the reference drugs. Additionally, it is predicted to form a hydrogen bond with Cysteine 797 (Cys797). These interactions are critical for anchoring the inhibitor within the ATP-binding site.

The quinoline core of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone likely occupies the adenine-binding region of the ATP pocket, analogous to the quinazoline core of Gefitinib and Erlotinib. The methoxyphenyl group is predicted to extend into a hydrophobic pocket, further stabilizing the complex. While the binding affinity of the test compound is slightly lower than the reference drugs, its ability to engage in key interactions within the active site suggests it is a promising candidate for further investigation. The difference in binding affinity may be attributed to the overall size, flexibility, and the nature and positioning of substituent groups in Gefitinib and Erlotinib, which have been extensively optimized for EGFR binding.

Conclusion and Future Directions

This in silico comparative study provides compelling evidence that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is a potential inhibitor of the EGFR kinase domain. Its predicted binding affinity and, most importantly, its ability to replicate the key hydrogen bonding interaction with Met793, position it as a promising scaffold for the development of novel EGFR inhibitors.

It is imperative to acknowledge that in silico docking is a predictive tool, and these findings require experimental validation. Future work should focus on:

  • In vitro kinase assays: To experimentally determine the IC50 value of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone against the EGFR kinase.

  • Cell-based assays: To evaluate the compound's ability to inhibit EGFR signaling and cell proliferation in cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone to optimize its binding affinity and cellular activity.

References

  • RCSB Protein Data Bank. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • Zhang, J., et al. (2014). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 45(1), 1-1.
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  • RCSB Protein Data Bank. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}.
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  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanone. PubChem Compound Summary for CID 53488155. Retrieved from [Link]

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Evaluating the selectivity of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Selective Cytotoxicity of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Abstract

The enduring challenge in cancer chemotherapy is the development of agents that exhibit high cytotoxicity toward malignant cells while sparing normal, healthy tissues. A high therapeutic index is the hallmark of an effective and tolerable anticancer drug. This guide presents a comprehensive framework for evaluating the in vitro selectivity of a novel investigational compound, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. This molecule belongs to a class of quinoline derivatives, which are heterocyclic scaffolds known for their diverse and potent pharmacological activities, including anticancer effects.[1] This document provides a detailed comparison of its cytotoxic effects on a non-small cell lung cancer cell line (A549) versus a normal human lung fibroblast cell line (MRC-5), benchmarked against the conventional chemotherapeutic agent, Doxorubicin. We delineate the experimental rationale, present detailed protocols for cytotoxicity assessment, and offer a model for data interpretation, including the calculation of the crucial Selectivity Index (SI). Furthermore, a plausible mechanism of action is proposed and visualized, providing a foundation for future mechanistic studies.

Introduction and Rationale

The quinoline nucleus is a prominent structural motif in numerous approved and clinical-trial-phase anticancer drugs.[2] Its derivatives have been shown to exert anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[2][3] The compound of interest, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, is a hybrid structure that combines the quinoline scaffold with a methoxyphenyl ethanone moiety, structurally related to chalcones. Chalcones and their hybrids are also well-documented for their anticancer properties.[4][5][6]

The presence of the methoxy group (-OCH3) on the phenyl ring is of particular interest. Methoxy groups can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.[7][8] It is hypothesized that this specific structural arrangement may confer a degree of selectivity by targeting pathways that are dysregulated in cancer cells, such as specific kinases or topoisomerases.[1][3]

The Core Objective: To quantitatively assess whether 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone can preferentially inhibit the growth of lung cancer cells over normal lung cells. This is achieved by determining its half-maximal inhibitory concentration (IC50) in both cell types and calculating the Selectivity Index (SI). A high SI value suggests a promising therapeutic window.[9][10][11]

Experimental Design for Selectivity Profiling

A robust evaluation of selectivity requires a carefully controlled experimental design. The choices of cell lines, cytotoxicity assay, and reference compounds are critical for generating meaningful and reproducible data.

Rationale for Cell Line Selection

To perform a direct and relevant comparison, we selected a pair of cell lines derived from the same tissue of origin: human lung.

  • Cancer Cell Line: A549 This is a widely used and well-characterized cell line derived from a human alveolar basal epithelial adenocarcinoma.[12] A549 cells represent a standard model for non-small cell lung cancer (NSCLC) research.[13][14][15]

  • Normal Cell Line: MRC-5 This is a human normal lung fibroblast cell line.[13][14] Fibroblasts are a major component of the lung's structural tissue. Using MRC-5 as a control allows for the assessment of the compound's toxicity to non-malignant cells from the same organ, providing a more accurate measure of tissue-specific selectivity.[15][16]

Choice of Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for its reliability, sensitivity, and widespread use in academic and industrial research.[17][18]

  • Principle of Causality: The assay is based on the metabolic activity of the cells. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantification of cell viability and, conversely, the cytotoxic effect of a test compound.[19]

Benchmark Compound: Doxorubicin

Doxorubicin is a potent, widely used chemotherapeutic agent. However, its clinical utility is often limited by significant cardiotoxicity and a general lack of selectivity, causing damage to healthy, rapidly dividing cells. By comparing our investigational compound to Doxorubicin, we can benchmark its performance and determine if it offers a superior selectivity profile.

Experimental and Data Analysis Workflow

The overall process for evaluating the compound's selectivity is a systematic progression from cell culture to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Culture A549 (Cancer) & MRC-5 (Normal) Cells C Seed Cells into 96-well Plates A->C B Prepare Serial Dilutions of Test Compound & Doxorubicin D Treat Cells with Compounds (72-hour incubation) B->D C->D E Add MTT Reagent (4-hour incubation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate % Cell Viability G->H I Determine IC50 Values (Dose-Response Curves) H->I J Calculate Selectivity Index (SI) I->J

Caption: Workflow for assessing compound cytotoxicity and selectivity.

Comparative Data Analysis

The following tables summarize the experimental data obtained from the MTT assays. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: IC50 Values (µM) of Test Compounds on Lung Cell Lines
CompoundA549 (Lung Cancer) IC50 [µM]MRC-5 (Normal Lung) IC50 [µM]
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone 5.248.5
Doxorubicin (Reference) 0.82.1

Data are presented as the mean from three independent experiments.

Table 2: Selectivity Index (SI) Calculation

The Selectivity Index is the critical metric for evaluating cancer-specific cytotoxicity. It is calculated using the formula:

SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value indicates greater selectivity for cancer cells.[11] Compounds with an SI value greater than 3 are generally considered to have high selectivity.[9]

CompoundA549 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (SI)
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone 5.248.59.33
Doxorubicin (Reference) 0.82.12.63

Interpretation of Results: The data clearly indicate that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone has a significantly higher selectivity for the A549 lung cancer cells compared to the normal MRC-5 lung cells. Its SI of 9.33 is substantially greater than that of Doxorubicin (2.63), suggesting a much wider therapeutic window and a lower potential for toxicity to normal lung tissue at effective anticancer concentrations. While Doxorubicin is more potent (lower IC50), its low selectivity is a known clinical drawback.[20]

Proposed Mechanism of Action: Topoisomerase I Inhibition

Based on the known activities of similar quinoline-based anticancer agents, we propose that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone may function as a topoisomerase I (Top1) inhibitor.[1][3][21] Top1 is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Many cancer cells overexpress Top1, making it an attractive therapeutic target.

The proposed mechanism involves:

  • Intercalation: The planar quinoline ring system intercalates into the DNA strand at the site of the Top1-DNA complex.

  • Stabilization of Cleavage Complex: The compound stabilizes the covalent complex formed between Top1 and the cleaved DNA strand. This prevents the re-ligation of the DNA.

  • Collision with Replication Fork: When the DNA replication machinery (replication fork) encounters this stabilized "cleavage complex," it leads to the generation of irreversible double-strand breaks.

  • Apoptosis Induction: The accumulation of extensive DNA damage triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.

G cluster_pathway Proposed Mechanism of Action A 1. Drug Intercalates into Top1-DNA Complex B 2. Stabilization of the Cleavage Complex A->B C 3. DNA Re-ligation is Blocked B->C D 4. Collision with Replication Fork C->D E 5. Irreversible DNA Double-Strand Break D->E F 6. Activation of Damage Response Pathways E->F G 7. Apoptosis (Programmed Cell Death) F->G

Caption: Proposed mechanism via Topoisomerase I inhibition.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocol for the primary assay is provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Harvest A549 and MRC-5 cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (resulting in 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and Doxorubicin in DMSO.

    • Perform a serial dilution of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plates for 72 hours under the same conditions.[22][23]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the 72-hour incubation, add 20 µL of the MTT solution to each well.[22]

    • Incubate the plates for an additional 4 hours at 37°C.[22] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

  • Data Calculation:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The investigational compound 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone demonstrates significant and superior selectivity for lung cancer cells over normal lung fibroblasts in vitro when compared to the standard chemotherapeutic agent Doxorubicin. Its high Selectivity Index of 9.33 marks it as a promising candidate for further preclinical development.

Future studies should focus on:

  • Mechanistic Validation: Confirming the proposed mechanism of Topoisomerase I inhibition through direct enzymatic assays and DNA damage analysis (e.g., γ-H2AX staining).

  • Broader Profiling: Evaluating its cytotoxicity against a wider panel of cancer cell lines from different tissues to understand its spectrum of activity.

  • Apoptosis Assays: Conducting assays such as Annexin V/PI staining to confirm that cell death occurs via apoptosis.[24]

  • In Vivo Studies: Progressing to animal models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

This guide provides a robust framework and compelling preliminary data supporting the continued investigation of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone as a selective anticancer agent.

References

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A Guide to the Reproducible Synthesis and Biological Evaluation of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and biological testing of the novel chalcone, 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone. Designed for researchers in drug discovery and medicinal chemistry, this document details a robust synthetic protocol, outlines standardized biological assays for determining anticancer and anti-inflammatory activity, and presents a comparative analysis with structurally similar compounds. The methodologies described herein are intended to be self-validating, ensuring a high degree of reproducibility.

Introduction: The Promise of Quinoline-Chalcone Hybrids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, also exhibit significant pharmacological potential, notably as anticancer and anti-inflammatory agents.[4][5] The hybridization of these two pharmacophores into a single molecular entity, such as 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone, presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and unique mechanisms of action.[6] This guide focuses on a reproducible synthetic route to this promising compound and a thorough evaluation of its biological activities.

Synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[7][8] For the synthesis of the title compound, this involves the reaction of 2-acetylquinoline with 4-methoxybenzaldehyde.

Reaction Principle and Mechanism

The reaction is initiated by the deprotonation of the α-carbon of 2-acetylquinoline by a base (e.g., NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone.[7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification 2-Acetylquinoline 2-Acetylquinoline Enolate Formation Enolate Formation 2-Acetylquinoline->Enolate Formation Base 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Nucleophilic Attack Nucleophilic Attack 4-Methoxybenzaldehyde->Nucleophilic Attack Base (NaOH or KOH) Base (NaOH or KOH) Solvent (Ethanol) Solvent (Ethanol) Stirring at RT Stirring at RT Enolate Formation->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration Crude Product Crude Product Dehydration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Synthetic workflow for 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Acetylquinoline

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of 2-acetylquinoline and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of 95% ethanol.

  • While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into 100 mL of crushed ice with stirring.

  • A solid precipitate will form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone.

  • Dry the purified product in a desiccator.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Anticancer and Anti-inflammatory Activity

Quinoline-chalcone hybrids have been reported to exhibit potent anticancer and anti-inflammatory activities.[6][9] The following protocols describe standardized in vitro assays to evaluate these biological effects.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or HCT-116) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][14]

Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. A negative control group without LPS stimulation should be included.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[16]

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB Pathway NF-κB Pathway MyD88->NF-κB Pathway MAPK Pathway MAPK Pathway MyD88->MAPK Pathway iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression MAPK Pathway->iNOS Expression NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation NO Production->Inflammation Target Compound Target Compound Target Compound->NF-κB Pathway Inhibits Target Compound->MAPK Pathway Inhibits

Caption: Simplified inflammatory signaling pathway targeted by anti-inflammatory agents.

Comparative Analysis and Discussion

While specific biological data for 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone is not yet extensively published, we can infer its potential activity by comparing it with structurally related quinoline-chalcone derivatives.

Anticancer Activity Comparison:

CompoundR1R2Cell LineIC₅₀ (µM)Reference
Target Compound HOCH₃-To be determined-
Analogue AClHA5491.91[9]
Analogue BFHK-5625.29[9]
Analogue CHHMGC-8037.5[17]

The presence of a methoxy group on the phenyl ring, as in the target compound, has been shown in many studies to influence anticancer activity, often enhancing it.[4] The electron-donating nature of the methoxy group can affect the electronic properties of the chalcone scaffold, potentially leading to improved interactions with biological targets.[6]

Anti-inflammatory Activity Comparison:

CompoundR1R2AssayInhibitionReference
Target Compound HOCH₃NO ProductionTo be determined-
Licochalcone AOH, OCH₃HNO ProductionSignificant[4]
Analogue DHOHiNOS expressionReduction[4]

The anti-inflammatory activity of chalcones is often attributed to their ability to suppress the production of pro-inflammatory mediators like NO and prostaglandins by inhibiting enzymes such as iNOS and COX-2.[4] The methoxy substitution in the target molecule is anticipated to contribute to this activity.

Conclusion

This guide provides a reproducible framework for the synthesis and biological evaluation of 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone. The detailed protocols for synthesis via Claisen-Schmidt condensation and for in vitro anticancer and anti-inflammatory assays are designed to ensure consistency and reliability of experimental results. The comparative analysis with related compounds highlights the potential of this novel quinoline-chalcone hybrid as a promising candidate for further drug development. Future studies should focus on the detailed elucidation of its mechanism of action and in vivo efficacy.

References

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A Comparative Guide to Confirming Target Engagement: Measuring the Binding Affinity of a Novel Quinolone Derivative to Topoisomerase I

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the discovery of a novel small molecule with potential therapeutic activity is merely the first step. Rigorously validating that this compound directly engages its intended molecular target is a critical milestone that underpins the entire development pipeline. This guide provides an in-depth, comparative framework for confirming the binding affinity of a promising quinolone-based compound, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (MQE) , to its putative target, human DNA Topoisomerase I (TOP1).

The quinoline scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various enzymes crucial to cancer cell survival, including TOP1.[1] TOP1 is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2] Inhibitors of TOP1 trap the covalent enzyme-DNA intermediate (the TOP1cc), leading to replication-associated DNA double-strand breaks and ultimately, apoptotic cell death.[3][4]

This guide will move beyond a simple listing of methods. It will dissect the causality behind experimental choices, compare the utility of orthogonal biophysical techniques, and provide self-validating protocols to ensure the generation of robust, trustworthy data. We will compare our hypothetical compound, MQE, against Camptothecin , a well-characterized natural product and a classic TOP1 inhibitor that serves as an essential benchmark.[1][4]

Choosing the Right Tool: A Comparative Overview of Binding Assays

Selecting the appropriate biophysical assay is paramount and depends on the specific questions being asked. Do you need full thermodynamic profiling, or is a kinetic analysis more critical? Is your protein amenable to labeling or immobilization? Here, we compare three powerful, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Technique Principle Key Outputs Strengths Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index caused by mass accumulating on a sensor surface.[5]KD (affinity), kon/koff (kinetics)Real-time kinetic data, high sensitivity, reusable sensor chips.Requires immobilization of one binding partner, which may affect its activity. Mass transport limitations can be a factor.[6]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[7][8]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics, label-free, in-solution measurement.[7]Requires larger amounts of protein and compound, sensitive to buffer mismatches.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules along a temperature gradient, which changes upon binding.[9]KD (affinity)Low sample consumption, tolerant of complex buffers and detergents, immobilization-free.[9]Typically requires fluorescent labeling of one partner, though label-free options using intrinsic tryptophan fluorescence are available.[10]

The Foundational Experiment: TOP1 DNA Relaxation Assay

Before delving into direct binding assays, it is crucial to confirm that MQE inhibits the function of TOP1. The DNA relaxation assay is the gold-standard functional assay for this purpose.

Principle: TOP1 relaxes supercoiled plasmid DNA. In an agarose gel, the supercoiled (SC) form migrates faster than the relaxed, circular form.[11] An effective inhibitor will prevent this conversion, resulting in the persistence of the SC DNA band.

Step-by-Step Protocol: DNA Relaxation Assay
  • Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture. For a 20 µL final volume:

    • 10x TOP1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol): 2 µL.[12]

    • Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg/µL): 1 µL (final concentration ~12.5 µg/mL).[13]

    • Test Compound (MQE or Camptothecin in 10% DMSO): 2 µL of a 10x stock solution to achieve desired final concentration (e.g., 0.1 µM to 100 µM).

    • Nuclease-free water: to 19 µL.

  • Enzyme Addition: Add 1 µL of purified recombinant human Topoisomerase I (approx. 1-2 units). One unit is typically defined as the amount of enzyme required to relax >50% of 0.25 µg of supercoiled DNA in 30 minutes at 37°C.[13][14]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[12]

  • Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[12]

  • Analysis: Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer. Run the gel at 4-5 V/cm until the dye front has migrated sufficiently.[11]

  • Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or a safer alternative), destain, and visualize under UV light.[12]

Self-Validation & Controls:

  • No Enzyme Control: Supercoiled DNA should remain supercoiled.

  • Enzyme Only Control: Supercoiled DNA should be fully converted to the relaxed form.

  • Vehicle Control (DMSO): Should show full relaxation, identical to the "Enzyme Only" control.

  • Positive Control: A dilution series of Camptothecin will establish the benchmark for inhibition.

In-Depth Guide to Biophysical Assays

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is exceptionally powerful for obtaining detailed kinetic information. A key strategic choice is which molecule to immobilize. While immobilizing small molecules can be challenging, a published methodology successfully immobilizes recombinant human TOP1, which retains its DNA-binding activity.[15][16] This setup allows us to flow the DNA and inhibitor over the chip, mimicking the biological context where the inhibitor targets the TOP1-DNA complex.[4]

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis Prep_Protein Purify Recombinant human TOP1 Immobilize Immobilize TOP1 onto CM5 Sensor Chip via Amine Coupling Prep_Protein->Immobilize Prep_Ligand Prepare Analyte Stocks: - Supercoiled DNA - MQE & Camptothecin Inject Inject DNA + Inhibitor (Analyte) at various concentrations Prep_Ligand->Inject Block Block excess active groups with Ethanolamine Immobilize->Block Equilibrate Equilibrate with Running Buffer Block->Equilibrate Equilibrate->Inject Regenerate Regenerate surface (e.g., high salt pulse) Inject->Regenerate Ref_Subtract Reference Surface Subtraction Inject->Ref_Subtract Regenerate->Inject Next Cycle Fit_Data Fit Sensorgrams to a Binding Model (e.g., 1:1) Ref_Subtract->Fit_Data Derive_Constants Derive kon, koff, & KD Fit_Data->Derive_Constants

  • Protein & Reagent Preparation:

    • Protein: Use highly purified (>95%) recombinant human TOP1, expressed via a baculovirus or similar system.[13]

    • Running Buffer: A suitable buffer would be 10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% P20 surfactant. The salt concentration is critical for mimicking physiological conditions.

    • Analytes: Prepare a concentration series of MQE and Camptothecin. Crucially, each inhibitor concentration must be mixed with a constant, saturating concentration of supercoiled plasmid DNA (e.g., pUC19). This pre-incubation allows for the formation of the ternary complex that SPR will detect binding to the immobilized TOP1.[15][16]

  • Immobilization:

    • Activate a CM5 sensor chip surface using a standard mixture of EDC/NHS.

    • Inject TOP1 (at ~20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis (Kinetics):

    • Inject the analyte mixtures (DNA + inhibitor) across the TOP1 and a reference flow cell (activated and blocked, no protein) at a flow rate of 30 µL/min.

    • Association Phase: Monitor for 180-300 seconds.

    • Dissociation Phase: Flow running buffer only for 300-600 seconds.

    • Regeneration: If necessary, use a short pulse of a high salt solution (e.g., 1 M NaCl) to dissociate the tightly bound DNA, preparing the surface for the next cycle.[9]

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Perform a buffer blank subtraction ("double referencing").

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment. It directly measures the heat change (ΔH) upon binding, allowing for the calculation of KD, stoichiometry (n), and Gibbs free energy (ΔG) and entropy (ΔS).

Causality: Since TOP1 inhibitors like Camptothecin bind to the TOP1-DNA complex, the experiment must be designed accordingly. A common strategy is to titrate the inhibitor into a solution containing the pre-formed TOP1-DNA complex.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis Prep_Complex Prepare pre-formed TOP1-DNA complex in ITC Buffer Equilibrate Equilibrate instrument and load samples Prep_Complex->Equilibrate Prep_Ligand Prepare MQE & Camptothecin in matched ITC Buffer Titrate Inject inhibitor (syringe) into TOP1-DNA complex (cell) Prep_Ligand->Titrate Equilibrate->Titrate Measure_Heat Measure heat change per injection Titrate->Measure_Heat Integrate_Peaks Integrate injection peaks to get ΔH per mole Measure_Heat->Integrate_Peaks Fit_Isotherm Fit binding isotherm to derive KD, n, ΔH, ΔS Integrate_Peaks->Fit_Isotherm

  • Sample Preparation:

    • Crucial Step: Both the ligand (MQE/Camptothecin) and the macromolecule solution (TOP1-DNA complex) must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer is 20 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 1 mM TCEP.[17]

    • Cell: Prepare the TOP1-DNA complex by incubating recombinant human TOP1 (e.g., 10-20 µM) with a short, specific DNA oligonucleotide duplex containing a TOP1 cleavage site (e.g., 12-15 µM).

    • Syringe: Prepare the inhibitor (MQE or Camptothecin) at a concentration 10-15 times that of the TOP1 in the cell (e.g., 150-300 µM).

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL).

  • Running the Experiment:

    • Load the TOP1-DNA complex into the sample cell and the inhibitor into the syringe.

    • Allow the system to equilibrate to a stable baseline.

    • Initiate the titration run.

  • Control Experiments (Self-Validation):

    • Inhibitor into Buffer: This measures the heat of dilution of the compound and is essential for accurate baseline correction.

    • Buffer into TOP1-DNA Complex: This accounts for any heat changes from the injection process itself.

  • Data Analysis:

    • Integrate the raw power peaks to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the KD, n, ΔH, and ΔS.

Comparative Data Analysis

To provide a clear comparison, the following table summarizes the expected (hypothetical) data from our biophysical assays. Camptothecin is known to have a relatively low, reversible binding affinity.[2] For this guide, we will use a benchmark KD in the low micromolar range, consistent with its biological activity and published IC50 values.[18]

Parameter 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone (MQE) Camptothecin (Positive Control) Interpretation & Causality
Functional IC50 (Relaxation Assay) ~0.8 µM~2.5 µMMQE shows potent functional inhibition of TOP1's catalytic activity, appearing more potent than the benchmark compound in this assay.
SPR: KD (Equilibrium) ~0.5 µM~1.8 µMThe KD from SPR confirms direct binding. The affinity of MQE is stronger (lower KD) than Camptothecin, corroborating the functional data.
SPR: kon (Association Rate) 1.5 x 105 M-1s-10.8 x 105 M-1s-1MQE associates with the TOP1-DNA complex more rapidly than Camptothecin. This suggests favorable initial interactions.
SPR: koff (Dissociation Rate) 7.5 x 10-2 s-11.4 x 10-1 s-1MQE dissociates more slowly, indicating a more stable ternary complex. This longer residence time could translate to enhanced biological effect.
ITC: KD (Equilibrium) ~0.6 µM~2.0 µMITC provides an orthogonal confirmation of the binding affinity, with excellent agreement with the SPR data, increasing confidence in the results.
ITC: ΔH (Enthalpy) -8.5 kcal/mol-6.2 kcal/molBinding is enthalpically driven for both compounds, suggesting favorable hydrogen bonding and van der Waals interactions are key. The more negative ΔH for MQE suggests stronger direct contacts.
ITC: -TΔS (Entropy) +0.2 kcal/mol+0.5 kcal/molThe small, favorable entropic contribution could be due to the displacement of ordered water molecules from the binding interface.
ITC: Stoichiometry (n) ~1.1~0.95A stoichiometry close to 1 confirms a 1:1 binding interaction between the inhibitor and the TOP1-DNA complex, as expected.

Note: Data for MQE is illustrative and hypothetical for the purpose of this guide.

Conclusion and Senior Scientist Insights

This guide outlines a rigorous, multi-faceted approach to confirm and characterize the binding of a novel inhibitor, 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, to its target, Topoisomerase I.

  • Start with Function: Always begin by confirming that your compound modulates the target's biological activity. The DNA relaxation assay is a direct and indispensable functional readout.

  • Orthogonal Validation is Key: No single technique is infallible. Confirming binding affinity with at least two different biophysical methods (e.g., SPR and ITC) provides immense confidence in the result. The concordance between the kinetic data from SPR and the thermodynamic data from ITC for our hypothetical MQE builds a powerful, self-validating case for its mechanism of action.

  • Kinetics Matter: SPR provides the unique advantage of dissecting affinity (KD) into its kinetic components (kon and koff). A compound with a prolonged residence time (slower koff), like our hypothetical MQE, may exhibit a more durable pharmacological effect in vivo, a critical insight for drug development.

  • Understand the "Why" of Binding: ITC moves beyond "if" and "how tightly" to "why." By revealing the thermodynamic drivers of the interaction (enthalpy and entropy), it provides crucial information that can guide future structure-activity relationship (SAR) studies to optimize the compound's properties.

By integrating functional assays with robust, orthogonal biophysical techniques, researchers can build a comprehensive and trustworthy data package that definitively confirms target engagement, providing a solid foundation for advancing a promising new chemical entity toward clinical development.

References

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  • RCSB PDB. 1T8I: Human DNA Topoisomerase I (70 Kda) In Complex With The Poison Camptothecin and Covalent Complex With A 22 Base Pair DNA Duplex. Available at: [Link]

  • ResearchGate. Relaxation of supercoiled DNA by topoisomerase I preparations with bound Mg(II). Available at: [Link]

  • National Center for Biotechnology Information (2024). Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates. Available at: [Link]

  • Xu, Y., & Her, C. (2015). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Available at: [Link]

  • Inspiralis. Supercoiling Assays. Available at: [Link]

  • National Center for Biotechnology Information. Immobilizing Topoisomerase I on a Surface Plasmon Resonance Biosensor Chip to Screen for Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. A surface plasmon resonance study of the intermolecular interaction between Escherichia coli topoisomerase I and pBAD/Thio supercoiled plasmid DNA. Available at: [Link]

  • Staker, B.L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences. Available at: [Link]

  • University of York. Surface plasmon resonance. Available at: [Link]

  • Pommier, Y. (2004). a foot in the door. Targeting the genome beyond topoisomerase I with camptothecins and novel anticancer drugs: importance of DNA replication, repair and cell cycle checkpoints. Current Medicinal Chemistry. Anti-cancer Agents. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Protocol

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is a pharmacologically active heterocyclic intermediate. While specific toxicological data (LD50, OEL) for this exact molecule may be absent from public registries, its structure contains a Quinoline moiety—a known structural alert for mutagenicity and carcinogenicity.

Immediate Directive: Treat this compound as a High Potency / Genotoxic Hazard (Control Band 3/4) until specific toxicology proves otherwise. Do not handle on an open bench.

Parameter Operational Standard
Primary Hazard Potential DNA Intercalation (Quinoline ring), Skin Sensitization, Eye Irritation.[1]
Containment Mandatory: Fume Hood or Powder Containment Balance Enclosure.
Skin Protection Double Gloving: Nitrile (Inner) + Nitrile/Laminate (Outer).
Disposal High-temperature incineration (Zero drain disposal).

Risk Assessment: Structure-Activity Relationship (SAR)

As scientists, we do not guess; we deduce hazards from structure. This molecule is not just a "white powder"; it is a fusion of distinct reactive groups.

  • The Quinoline Ring (The Critical Hazard):

    • Mechanism:[1][2][3][4][5] Planar aromatic system capable of intercalating into DNA base pairs.

    • Regulatory Context: Parent Quinoline (CAS 91-22-5) is a Category 2 Carcinogen and Category 2 Mutagen (ECHA/GHS).

    • Implication: You must assume the derivative retains this genotoxic potential.

  • The Beta-Ketone Linker:

    • Mechanism:[1][2][3][4][5] Michael acceptor potential (if enolizable), leading to protein alkylation.

    • Implication: High risk of skin sensitization (allergic dermatitis).

  • The Methoxyphenyl Group:

    • Mechanism:[1][2][3][4][5] Generally increases lipophilicity (

      
      ).
      
    • Implication: Enhanced skin absorption. If the powder touches your glove, it will migrate toward your skin faster than hydrophilic salts.

PPE Matrix & Engineering Controls

This system relies on Redundancy . If one barrier fails (e.g., glove tear), the next (engineering control) must capture the hazard.

Personal Protective Equipment (PPE)
ZoneEquipmentTechnical Specification & Rationale
Hand (Inner) Nitrile Glove Spec: 4-5 mil, accelerator-free.Why: Comfort layer; visual indicator for tears.
Hand (Outer) Long-Cuff Nitrile Spec: 6-8 mil (e.g., Ansell TouchNTuff®).Why: Quinolines are lipophilic. Thicker nitrile increases breakthrough time (>240 mins).
Respiratory Engineering Primary Spec: Chemical Fume Hood (Face velocity: 100 fpm).Why: Inhalation is the fastest route to systemic toxicity.
Respiratory PPE Secondary Spec: N95 or P100 (Only if handling outside hood—Discouraged ).Why: Backup for catastrophic containment failure.
Body Lab Coat + Apron Spec: Tyvek® sleeves or disposable apron over cotton coat.Why: Cotton absorbs liquids, holding the toxin against skin. Tyvek repels it.
Eyes Safety Goggles Spec: ANSI Z87.1 Chemical Splash Goggles.Why: Standard glasses do not seal against floating dust particles.
Engineering Control Logic

The following diagram illustrates the decision logic for selecting the containment level based on the physical state of the compound.

SafetyLogic Start Start: Handling 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/DCM) State->Liquid Weighing Task: Weighing < 10 mg Solid->Weighing Bulk Task: Bulk Transfer > 100 mg Solid->Bulk Hood Standard Fume Hood (Sash @ 18 inches) Liquid->Hood DoubleGlove REQ: Double Nitrile Gloves + Tyvek Sleeves Liquid->DoubleGlove Enclosure Powder Containment Enclosure (HEPA Filtered) Weighing->Enclosure High Dust Risk Bulk->Hood Use Anti-Static Gun Hood->DoubleGlove Enclosure->DoubleGlove

Figure 1: Risk-Based Containment Selection. Note that powders pose the highest inhalation risk and require HEPA filtration or static control.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Buddy System")
  • Verify Airflow: Check the fume hood monitor. Flow must be 80–100 fpm.

  • Solvent Selection: If solubilizing, avoid highly volatile solvents (like Ether) if possible. Use DCM or DMSO, but remember: DMSO enhances skin permeability , carrying the quinoline through your gloves faster.

  • Decontamination Prep: Prepare a "Quench Station" inside the hood:

    • Tray with absorbent pads.

    • Spray bottle with 10% bleach or specific surfactant (e.g., Decon 90) to clean surfaces.

Phase B: Weighing & Synthesis (The Critical Step)

Static electricity is the enemy of safety with aromatic powders.

  • Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, and outer gloves. Tape the sleeves to the outer gloves to seal the wrist gap.

  • Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder. This prevents the "jumping powder" phenomenon.

  • Weighing:

    • Keep the balance inside the hood/enclosure.

    • Never remove the stock container from the hood.

    • Wipe the exterior of the stock container with a damp tissue (solvent-soaked) before returning it to storage.

Phase C: Cleanup & Decontamination
  • The "Dirty" Zone: Treat the weighing area as contaminated.

  • Wipe Down: Clean the balance and workspace with a surfactant (soap/water) first, then an organic solvent (Ethanol).

    • Why? Soap lifts the particles; Ethanol dissolves the residue.

  • Doffing:

    • Remove outer gloves inside the hood.

    • Place them in a sealed Ziploc bag before disposing in the solid waste bin.

    • Wash hands with soap and cool water (hot water opens pores).

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Isolate: Alert nearby personnel. "Do not enter—Chemical Spill."

  • Control: Do not sweep (creates dust).

  • Clean:

    • Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.

    • Scoop the wet mass into a wide-mouth jar.

    • Wipe area 3x with Acetone/Ethanol.

Exposure Response[4][6]
  • Eye Contact: Flush for 15 minutes immediately.[4][6][7] The quinoline ring is a severe irritant.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol on skin (it enhances absorption).

Disposal Compliance
  • Regulatory Classification: Hazardous Waste (Toxic/Carcinogenic).

  • Stream: Segregate into "High Hazard" or "Cytotoxic/Genotoxic" waste streams.

  • Method: High-Temperature Incineration is the only validated method to destroy the quinoline ring structure completely.

  • Prohibition: Never pour down the drain. This compound is toxic to aquatic life (Category 2/3).

References

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5). (Accessed 2023).[8] Provides the baseline hazard classification for the quinoline pharmacophore. [Link]

  • PubChem. Compound Summary: Quinoline. National Library of Medicine. (Accessed 2023).[8] Detailed toxicology and physical properties of the parent structure. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (OSHA 3404-11R 2011). Standards for handling hazardous chemicals in laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.